Technical Documentation Center

(2,3-Dihydrobenzofuran-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,3-Dihydrobenzofuran-4-yl)methanamine

Core Science & Biosynthesis

Foundational

The Pharmacological Mechanics of (2,3-Dihydrobenzofuran-4-yl)methanamine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, the difference between a promiscuous hit and a selective clinical candidate often lies in the entropic penalty of the pharmacophore. (2,3-Dihydrobenzofuran-4-yl)methanamine (CI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the difference between a promiscuous hit and a selective clinical candidate often lies in the entropic penalty of the pharmacophore. (2,3-Dihydrobenzofuran-4-yl)methanamine (CID 82594682) is rarely deployed as a standalone therapeutic; rather, it is a highly engineered, privileged building block[1]. By fusing a rigid, oxygen-containing bicyclic core with a precisely vectored primary amine, this scaffold minimizes conformational noise during target docking.

This whitepaper dissects the dual mechanisms of action of this pharmacophore—spanning serotonergic G-protein coupled receptor (GPCR) modulation and epigenetic allosteric inhibition—and provides field-proven, self-validating protocols for evaluating its derivatives.

Structural Rationale: The Anatomy of a Privileged Scaffold

To understand the mechanism of action of (2,3-Dihydrobenzofuran-4-yl)methanamine, we must first analyze its geometry. The molecule consists of a partially saturated benzofuran ring with a methanamine group at the 4-position[1].

  • Bioisosterism: The core acts as a conformationally restricted bioisostere of the indole ring found in endogenous neurotransmitters like serotonin (5-HT)[2].

  • Vectorization: Unlike open-chain ethers or flexible tryptamine derivatives, the rigid 2,3-dihydrobenzofuran core locks the oxygen lone pairs and the primary amine into a fixed spatial relationship. This reduces the entropic penalty upon binding, driving high-affinity interactions with target proteins[3].

Divergent Mechanisms of Action

Depending on its synthetic functionalization, the (2,3-Dihydrobenzofuran-4-yl)methanamine scaffold dictates two primary pharmacological pathways:

Pathway A: Serotonergic GPCR Modulation (5-HT2A / 5-HT2C)

In the design of neurotherapeutics, achieving selectivity between the 5-HT2A (hallucinogenic/psychosis) and 5-HT2C (satiety/obesity) receptors is notoriously difficult. When incorporated into cyclopropyl or urea derivatives, the methanamine nitrogen forms a critical salt bridge with the conserved Asp3.32 residue in the GPCR orthosteric site[2]. Meanwhile, the oxygen of the dihydrobenzofuran acts as a hydrogen bond acceptor for polar residues within the receptor cavity[3].

  • As an Agonist (5-HT2C): The scaffold stabilizes the active conformation of the receptor, leading to Gq-protein coupling and intracellular calcium release[2].

  • As an Inverse Agonist (5-HT2A): In 3, the rigid dihydrobenzofuran ring occupies a side-extended cavity, physically blocking the conformational shift required for G-protein activation and stabilizing the inactive state[3].

Pathway B: Epigenetic Allosteric Inhibition (PRC2/EED Complex)

Beyond neuropharmacology, this scaffold has emerged as a potent tool in oncology. The Polycomb Repressive Complex 2 (PRC2) regulates gene expression via histone methylation. In 4, the highly lipophilic dihydrobenzofuran core slots perfectly into a buried cryptic hydrophobic pocket of the EED protein[4]. The methanamine acts as a linker, projecting the rest of the inhibitor (e.g., a triazolopyrimidine core) to π -stack with Tyr148 and Tyr365, ultimately disrupting the protein-protein interaction necessary for methyltransferase activity[4].

Pathways Core (2,3-Dihydrobenzofuran-4-yl) methanamine GPCR 5-HT2A/2C Receptors Core->GPCR Indole Bioisostere EED EED Subunit (PRC2) Core->EED Cryptic Pocket Binding Agonist Gq Activation (Agonism) GPCR->Agonist Asp3.32 Binding InvAgonist Receptor Inactivation (Inverse Agonism) GPCR->InvAgonist Cavity Stabilization Inhib Allosteric Inhibition of Methyltransferase EED->Inhib PPI Disruption

Caption: Divergent pharmacological mechanisms of the dihydrobenzofuran scaffold.

Quantitative Pharmacodynamics

The table below summarizes how the functionalization of the (2,3-Dihydrobenzofuran-4-yl)methanamine core dictates target affinity and pharmacological action across different therapeutic domains.

TargetLigand Class / DerivativePharmacological RoleBinding AffinityReference
5-HT2C Receptor Dihydrobenzofuran-cyclopropylSelective Agonist EC50​ = 12.5 nM[2]
5-HT2A Receptor Dihydrobenzofuran-ureaInverse Agonist Ki​ = 8.2 nM[3]
EED (PRC2 Complex) Triazolopyrimidine-linkedAllosteric Inhibitor IC50​ = 3.4 nM[4]
T. brucei Kinases Azaindole-linkedAntiparasitic Agent pEC50​ > 6.0[5]

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that every assay must prove its own reliability. When evaluating the binding affinity of novel (2,3-Dihydrobenzofuran-4-yl)methanamine derivatives, the primary risk is artifactual data caused by the basic amine sticking to assay materials.

Protocol: High-Throughput GPCR Radioligand Binding Assay

Objective: Determine the Ki​ of test compounds at the 5-HT2C receptor.

Causality & Design: Why do we pre-soak the filters in Polyethylenimine (PEI)? The methanamine moiety is positively charged at physiological pH. Untreated glass fiber filters carry a negative charge, leading to massive non-specific binding (NSB) via electrostatic trapping. PEI neutralizes the filter charge, ensuring retained radioactivity reflects true receptor binding, not an artifact.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2C receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Ligand Incubation: In a 96-well plate, combine 50 µL of [3H] -Mesulergine (1 nM final concentration), 50 µL of the test dihydrobenzofuran derivative (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI for 1 hour. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and measure radioactivity using a TopCount microplate scintillation counter.

  • System Validation (The Trust Check): Calculate the Z'-factor using a saturating concentration of a known competitor (e.g., 10 µM Ketanserin) to define the NSB baseline.

    • Validation Rule: If the Z'-factor is < 0.5, or if NSB exceeds 30% of total binding, the assay is rejected due to lipid-partitioning artifacts, and detergent concentrations (e.g., 0.1% CHAPS) must be optimized.

Protocol Prep 1. Membrane Prep HEK293 / 5-HT2C Incubate 2. Ligand Incubation Radioligand + Competitor Prep->Incubate Filter 3. Rapid Filtration PEI-treated GF/C Filters Incubate->Filter Measure 4. Quantification Liquid Scintillation Filter->Measure Validate Validate Measure->Validate

Caption: Self-validating high-throughput radioligand binding assay workflow.

Conclusion

(2,3-Dihydrobenzofuran-4-yl)methanamine is a masterclass in rational drug design. By restricting conformational freedom while maintaining essential hydrogen-bonding and salt-bridge vectors, it allows medicinal chemists to unlock highly specific biological targets—from the deep cryptic pockets of epigenetic complexes to the orthosteric sites of neuro-receptors.

References

  • PubChem Compound Summary for CID 82594682, (2,3-Dihydrobenzofuran-4-yl)methanamine. National Center for Biotechnology Information (NIH). 1

  • Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. ACS Medicinal Chemistry Letters, ACS Publications. 2

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. ACS Omega, ACS Publications. 3

  • Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase. Journal of Medicinal Chemistry, ACS Publications.4

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PMC, National Institutes of Health. 5

Sources

Exploratory

In vitro biological activity of (2,3-Dihydrobenzofuran-4-yl)methanamine

An In-Depth Technical Guide to the In Vitro Biological Activity of (2,3-Dihydrobenzofuran-4-yl)methanamine Introduction: Unveiling the Potential of a Privileged Scaffold The 2,3-dihydrobenzofuran ring system is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of (2,3-Dihydrobenzofuran-4-yl)methanamine

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, antioxidant, and antimicrobial effects.[2][3] This wide-ranging bioactivity makes the 2,3-dihydrobenzofuran nucleus a fertile ground for the design and discovery of novel therapeutic agents.

This guide focuses on a specific, yet underexplored, derivative: (2,3-Dihydrobenzofuran-4-yl)methanamine . By combining the established dihydrobenzofuran core with a methanamine substituent, this molecule presents several intriguing possibilities for biological interaction. The methanamine group, for instance, is structurally reminiscent of methenamine, a urinary antiseptic that functions by releasing formaldehyde in acidic conditions.[4][5] This structural feature, coupled with the known neuroprotective and neuromodulatory potential of the core scaffold, suggests a unique polypharmacological profile.

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to elucidate the in vitro biological activity of (2,3-Dihydrobenzofuran-4-yl)methanamine. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and logical approach to screening. The following sections detail hypothesized biological targets, provide validated, step-by-step experimental protocols, and offer guidance on data interpretation, all grounded in authoritative scientific literature.

Section 1: Hypothesized Biological Targets and Screening Rationale

Based on the extensive literature surrounding the 2,3-dihydrobenzofuran scaffold and related chemical moieties, we can formulate a rational screening strategy. The primary amine and the heterocyclic core suggest strong potential for interaction with enzymes and receptors within the central nervous system (CNS), as well as other biological systems.

Neuromodulatory and Neuroprotective Activities

A significant body of evidence points to the neuroprotective capabilities of benzofuran derivatives.[3] These compounds have been shown to inhibit the formation of amyloid-beta (Aβ) fibrils, a key event in Alzheimer's Disease (AD), and protect neurons from excitotoxicity.[3][6] Therefore, a primary focus of in vitro analysis should be on targets related to neurodegenerative diseases.

  • Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for AD.[7] Many heterocyclic compounds are known AChE inhibitors, making this a logical starting point.[8]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[9] Imbalances in these neurotransmitters are linked to depression and Parkinson's Disease. MAO inhibitors are established therapeutics, and various natural and synthetic compounds show activity against these enzymes.[9][10]

  • Neuroprotection Against Excitotoxicity: Overstimulation of N-methyl-D-aspartate (NMDA) receptors by glutamate leads to neuronal cell death, a process implicated in ischemic stroke and neurodegenerative disorders.[6] Benzofuran derivatives have demonstrated the ability to protect primary cortical neurons from NMDA-induced damage.[6]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, from cancer to neurodegeneration.[1][2]

  • Anti-inflammatory Potential: Certain 2,3-dihydrobenzofuran derivatives have been identified as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in the inflammatory cascade.[1]

  • Antioxidant Capacity: The ability to scavenge free radicals is a well-documented property of many benzofuran compounds.[6] This activity is crucial for protecting cells from oxidative damage.

Section 2: Comprehensive In Vitro Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and standards to ensure data integrity. The causality for each step is explained to provide a deeper understanding of the experimental design.

Workflow for In Vitro Bioactivity Screening

The overall process for evaluating the compound follows a logical progression from primary screening to more detailed characterization.

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Follow-up Compound Compound Acquisition ((2,3-Dihydrobenzofuran-4-yl)methanamine) StockSol Prepare DMSO Stock (e.g., 10 mM) Compound->StockSol Assay1 AChE Inhibition Assay StockSol->Assay1 Prepare Serial Dilutions Assay2 MAO-A/B Inhibition Assay StockSol->Assay2 Prepare Serial Dilutions Assay3 Antioxidant (DPPH) Assay StockSol->Assay3 Prepare Serial Dilutions Assay4 Neuroprotection Assay StockSol->Assay4 Prepare Serial Dilutions IC50 Calculate IC50 Values (Dose-Response Curves) Assay1->IC50 Assay2->IC50 Assay3->IC50 Assay4->IC50 Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) IC50->Kinetics For potent hits HitVal Hit Validation & Prioritization Kinetics->HitVal

Caption: General workflow for in vitro screening of the target compound.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the colorimetric method developed by Ellman, which is a robust and widely adopted standard for measuring AChE activity.[11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 405-412 nm.[12] An inhibitor will reduce the rate of this color change.

Materials:

  • Electric Eel Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • (2,3-Dihydrobenzofuran-4-yl)methanamine (Test Compound)

  • Donepezil or Galantamine (Positive Control Inhibitor)

  • Potassium Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 15 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE (e.g., 0.5 U/mL) in buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.[12]

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1% to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL Buffer + 100 µL DTNB + 25 µL ATCI. (This accounts for non-enzymatic hydrolysis of the substrate).

    • Negative Control (100% Activity): 100 µL Buffer + 100 µL DTNB + 25 µL AChE solution + 25 µL of 1% DMSO in buffer (vehicle control).

    • Test Compound Wells: 100 µL Buffer + 100 µL DTNB + 25 µL AChE solution + 25 µL of each test compound dilution.

    • Positive Control Wells: 100 µL Buffer + 100 µL DTNB + 25 µL AChE solution + 25 µL of each positive control dilution.

  • Incubation: Pre-incubate the plate containing buffer, DTNB, enzyme, and inhibitor/vehicle for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the ATCI solution to all wells except the blank.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.[11]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[14]

Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This protocol describes a convenient fluorometric assay, adaptable for high-throughput screening, which measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[15][16]

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (p-tyramine, a non-specific substrate for both MAO-A and B), producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red or similar dye reagent) to generate a highly fluorescent product (resorufin), which can be measured.[15] Selective inhibitors are used to differentiate between MAO-A and MAO-B activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • p-Tyramine (Substrate)

  • Clorgyline (Selective MAO-A inhibitor)[16]

  • Pargyline or Selegiline (Selective MAO-B inhibitor)[16]

  • (2,3-Dihydrobenzofuran-4-yl)methanamine (Test Compound)

  • Dye Reagent (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (e.g., λex = 530 nm / λem = 585 nm)[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound and the selective inhibitors (Clorgyline, Pargyline). Create serial dilutions in assay buffer.

    • Prepare enzyme solutions (MAO-A and MAO-B) in assay buffer at a concentration determined empirically to yield a robust signal.

  • Assay Setup (separate plates for MAO-A and MAO-B):

    • To appropriate wells, add 45 µL of the respective enzyme solution (MAO-A or MAO-B).

    • Add 5 µL of the test compound dilution, positive control inhibitor (Clorgyline for MAO-A plate, Pargyline for MAO-B plate), or vehicle (1% DMSO in buffer).

  • Inhibitor Incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature. This pre-incubation step is crucial for the inhibitor to interact with the enzyme.[16]

  • Working Reagent Preparation: Prepare a "Working Reagent" for the number of wells needed. For each well, mix: 50 µL Assay Buffer, 1 µL p-tyramine, 1 µL Dye Reagent, and 1 µL HRP Enzyme.[16]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the Working Reagent to each well.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 530/585 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B as described in the AChE protocol.

    • The Selectivity Index (SI) can be calculated to determine the compound's preference for one isoform over the other: SI = IC50 (MAO-A) / IC50 (MAO-B). A high SI (>10) indicates MAO-B selectivity, while a low SI (<0.1) indicates MAO-A selectivity.

Protocol: Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This cell-based assay evaluates the ability of the test compound to protect primary neurons from cell death induced by glutamate receptor overactivation.[6]

Principle: Primary cortical neurons are treated with a toxic concentration of NMDA. A neuroprotective compound will prevent or reduce the subsequent cell death, which is quantified using a cell viability assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Primary rat cortical neuron cultures

  • N-methyl-D-aspartate (NMDA)

  • (2,3-Dihydrobenzofuran-4-yl)methanamine (Test Compound)

  • Memantine (Positive Control)[6]

  • Neurobasal medium and B27 supplement

  • MTT reagent

  • DMSO

  • 96-well cell culture plate

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture until mature (e.g., 7-10 days in vitro).

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or Memantine. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add NMDA to the wells to a final concentration known to induce 30-40% cell death (e.g., 100-300 µM, must be optimized). Do not add NMDA to the "Control" wells.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of control (untreated) cells to 100% viability and NMDA-only treated cells as the baseline for toxicity.

    • Calculate the percentage of neuroprotection for each compound concentration.

    • Plot the results to visualize the dose-dependent neuroprotective effect.

Section 3: Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison of potency and selectivity.

Table 1: Summary of In Vitro Enzyme Inhibition
CompoundTargetIC50 (µM) [95% CI]Selectivity Index (MAO-A/MAO-B)
(2,3-Dihydrobenzofuran-4-yl)methanamine AChE[Experimental Value]N/A
MAO-A[Experimental Value][Calculated Value]
MAO-B[Experimental Value]
Donepezil AChE0.007N/A
Clorgyline MAO-A0.002>1000
Pargyline MAO-B0.08<0.01

Reference values for controls are illustrative and should be determined experimentally.

Interpreting the Data
  • IC50 Values: A lower IC50 value indicates higher potency. Compounds with IC50 values in the low micromolar or nanomolar range are generally considered promising hits.[1]

  • Selectivity: For MAO, the selectivity index is critical. A compound highly selective for MAO-B may have potential for Parkinson's disease, while a MAO-A selective inhibitor could be explored for depression.[9]

  • Neuroprotection: Results should show a dose-dependent increase in cell viability in the presence of NMDA. The maximal protective effect and the concentration at which it occurs are key parameters.

Visualizing Mechanisms: Key Synaptic Enzymes

Understanding the role of these enzymes provides context for the inhibition data.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal MAO MAO Dopamine_pool Dopamine Dopamine_pool->MAO Degradation ACh_pool Acetylcholine AChE AChE ACh_pool->AChE Hydrolysis AChR ACh Receptor ACh_pool->AChR Binding

Caption: Location of MAO and AChE enzymes in a simplified synapse model.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro characterization of (2,3-Dihydrobenzofuran-4-yl)methanamine. By systematically evaluating its activity against key neurological and inflammatory targets, researchers can build a comprehensive profile of its biological potential. Positive results, particularly potent and selective inhibition of AChE or MAO, or significant neuroprotective effects, would strongly warrant further investigation.

Subsequent steps should include enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and secondary assays to rule out off-target effects. Ultimately, promising in vitro data will pave the way for lead optimization and subsequent evaluation in in vivo models of disease. The unique combination of the privileged 2,3-dihydrobenzofuran scaffold with a reactive methanamine moiety makes this compound a compelling candidate for novel drug discovery efforts.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1242. Retrieved from [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Life Science, 25(5), 555-564.
  • Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Molecules, 25(14), 3273. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Google Patents. (2020). US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof.
  • Khan, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(15), 3369. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. Retrieved from [Link]

  • Oluwagunwa, I., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 992298. Retrieved from [Link]

  • Singh, V., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(1), 1-23. Retrieved from [Link]

  • González-Ramírez, L. G., et al. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 173. Retrieved from [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 64(1), 19.3.1-19.3.21. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Ohta, H., et al. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, 59(10), 4663-4676. Retrieved from [Link]

  • Sunder, S., & Peet, N. P. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Molecules, 10(11), 1421-1428. Retrieved from [Link]

  • Khan, H., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega, 4(12), 15155-15165. Retrieved from [Link]

  • Wang, Z., et al. (2020). Visual evaluation of acetylcholinesterase inhibition by an easy-to-operate assay based on N-doped carbon nanozyme with high stability and oxidase-like activity. Journal of Materials Chemistry B, 8(3), 487-493. Retrieved from [Link]

  • ClinicalTrials.gov. (2022). Efficacy and mechanism of action of methenamine hippurate (Hiprex i). Retrieved from [Link]

  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. Retrieved from [Link]

  • de Morais, S. M., et al. (2017). In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis. Basic & Clinical Pharmacology & Toxicology, 120(1), 53-58. Retrieved from [Link]

  • Coaviche-Yoval, F., et al. (2022). In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1–GluN2A NMDA receptor. Bioorganic Chemistry, 129, 106173. Retrieved from [Link]

  • Satyanarayana, G. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 6(39), 10321-10340. Retrieved from [Link]

  • Chen, J.-J., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 246. Retrieved from [Link]

  • Aslam, M., & Tariq, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 169-174. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Retrieved from [Link]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Reis, R., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega, 3(12), 18365-18376. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 1-10. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

Sources

Foundational

A Deep Dive into the Pharmacokinetic Profiling of (2,3-Dihydrobenzofuran-4-yl)methanamine Derivatives

A Technical Guide for Drug Development Professionals The (2,3-dihydrobenzofuran-4-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

The (2,3-dihydrobenzofuran-4-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] As researchers and drug development professionals, understanding the pharmacokinetic profile of novel derivatives is paramount to their successful translation from promising leads to clinical candidates. This in-depth technical guide provides a comprehensive overview of the essential studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of molecules.

The Imperative of Early ADME Profiling

A significant portion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties.[3] Early and robust ADME profiling is therefore not just a regulatory requirement, but a critical step in de-risking a drug development program. By understanding how a (2,3-dihydrobenzofuran-4-yl)methanamine derivative behaves in a biological system, we can optimize its structure for better bioavailability, longer half-life, and reduced toxicity, ultimately increasing the probability of clinical success.

I. Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. While direct studies on (2,3-Dihydrobenzofuran-4-yl)methanamine derivatives are not extensively published, in silico models can provide initial estimations of absorption based on physicochemical properties.[4] However, experimental validation is crucial.

Key Experimental Approaches:
  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal barrier. The rate at which a compound crosses this monolayer can predict its in vivo absorption potential.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that provides a high-throughput method to assess passive diffusion, a key mechanism of absorption for many small molecules.

II. Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body, a process significantly influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[5][6]

Plasma Protein Binding (PPB) Assay

The extent of plasma protein binding is a critical parameter that affects a drug's distribution and clearance.[5][6][7]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This method is considered the gold standard for its accuracy and minimal non-specific binding.[7][8]

Materials:

  • Rapid Equilibrium Dialysis (RED) device[5]

  • Semi-permeable membrane (typically 8 kDa molecular weight cutoff)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Control plasma (human, rat, mouse)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • LC-MS/MS system for analysis[5]

Procedure:

  • Preparation: Spike the control plasma with the test compound to the desired concentration.

  • Assembly: Assemble the RED device by placing the semi-permeable membrane between the plasma chamber and the buffer chamber.

  • Loading: Add the spiked plasma to one chamber and an equal volume of PBS to the other.

  • Incubation: Incubate the device at 37°C with gentle shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[8]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

III. Metabolism: The Body's Chemical Workshop

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.[9][10] For (2,3-dihydrobenzofuran-4-yl)methanamine derivatives, potential metabolic pathways include N-dealkylation of the aminomethyl group, hydroxylation of the aromatic ring, and subsequent conjugation reactions.

In Vitro Metabolic Stability Assays

These assays are crucial for predicting a compound's in vivo half-life and clearance.[10][11] They measure the rate at which a compound is metabolized by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][11]

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer, pH 7.4

  • Test compound

  • Positive control compound (e.g., a rapidly metabolized drug)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-incubate the test compound with liver microsomes in the phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Cytochrome P450 Inhibition Assays

It is essential to determine if a new drug candidate inhibits any of the major CYP450 enzymes, as this can lead to drug-drug interactions (DDIs).[12][13] The major human CYP isoforms to investigate include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[12]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

Materials:

  • Human liver microsomes or recombinant human CYP enzymes[13]

  • A panel of specific substrates for each CYP isoform

  • NADPH

  • Test compound at various concentrations

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the CYP enzyme source, the specific substrate, and the test compound (at a range of concentrations) at 37°C.

  • Reaction Initiation: Add NADPH to start the reaction.

  • Reaction Termination: After a set time, stop the reaction with a quenching solution.

  • Analysis: Measure the formation of the substrate-specific metabolite using LC-MS/MS.

  • Data Analysis: Plot the rate of metabolite formation against the concentration of the test compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

IV. Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily through urine and feces. While in vitro assays provide valuable clues, in vivo studies are necessary to understand the complete pharmacokinetic profile.

In Vivo Pharmacokinetic Studies in Rodents

Rodent models, such as mice and rats, are commonly used for initial in vivo pharmacokinetic studies.[14][15][16] These studies provide crucial data on parameters like clearance, volume of distribution, half-life, and bioavailability.

Experimental Protocol: Rodent Pharmacokinetic Study

Animal Models:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[14]

Dosing and Administration:

  • Intravenous (IV) Administration: Typically administered via the tail vein to determine clearance and volume of distribution.

  • Oral (PO) Administration: Administered by gavage to assess oral bioavailability.

Blood Sampling:

  • Serial blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[17]

  • Blood is processed to obtain plasma.

Bioanalysis:

  • The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example In Vitro ADME Data for a (2,3-Dihydrobenzofuran-4-yl)methanamine Derivative

ParameterSpeciesValue
Plasma Protein Binding Human85%
Rat78%
Liver Microsomal Stability (t½) Human45 min
Rat30 min
CYP3A4 Inhibition (IC50) Human> 50 µM
CYP2D6 Inhibition (IC50) Human15 µM

Table 2: Example In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 500250
Tmax (h) 0.081.0
AUC (ng*h/mL) 12003000
t½ (h) 2.53.0
Clearance (mL/min/kg) 15-
Vd (L/kg) 3.5-
Bioavailability (%) -25%

Visualizing the Workflow

Diagrams are essential for illustrating complex experimental processes and relationships.

Pharmacokinetic_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Absorption (Caco-2/PAMPA) Absorption (Caco-2/PAMPA) Rodent PK (IV & PO) Rodent PK (IV & PO) Absorption (Caco-2/PAMPA)->Rodent PK (IV & PO) Distribution (PPB) Distribution (PPB) Distribution (PPB)->Rodent PK (IV & PO) Metabolism (Microsomal Stability) Metabolism (Microsomal Stability) DDI Risk (CYP Inhibition) DDI Risk (CYP Inhibition) Metabolism (Microsomal Stability)->DDI Risk (CYP Inhibition) DDI Risk (CYP Inhibition)->Rodent PK (IV & PO) PK Profile & Lead Optimization PK Profile & Lead Optimization Rodent PK (IV & PO)->PK Profile & Lead Optimization Candidate Compound Candidate Compound Candidate Compound->Absorption (Caco-2/PAMPA) Candidate Compound->Distribution (PPB) Candidate Compound->Metabolism (Microsomal Stability)

Caption: High-level workflow for pharmacokinetic profiling.

Regulatory Considerations

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reproducibility.[18][19] The data generated from these studies will form a critical part of the Investigational New Drug (IND) application submitted to regulatory agencies like the FDA and EMA.[18][20][21]

Conclusion

The pharmacokinetic profiling of (2,3-dihydrobenzofuran-4-yl)methanamine derivatives is a multi-faceted process that requires a systematic and rigorous approach. By integrating in vitro and in vivo studies, drug development professionals can gain a comprehensive understanding of a compound's ADME properties, enabling data-driven decisions for lead optimization and candidate selection. This guide provides a foundational framework for these critical investigations, ultimately paving the way for the development of safer and more effective medicines.

References

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • Evotec. CYP inhibition assay (Ki). [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • National Institutes of Health. Murine Pharmacokinetic Studies. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Current Separations. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link]

  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • National Institutes of Health. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. [Link]

  • National Institutes of Health. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. [Link]

  • PubMed. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. [Link]

  • ACS Publications. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • National Institutes of Health. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • PubChem. (2,3-Dihydrobenzofuran-4-yl)methanamine. [Link]

  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

Exploratory

Structural Characterization and Properties of (2,3-Dihydrobenzofuran-4-yl)methanamine: A Technical Whitepaper

Executive Summary (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6) is a specialized bicyclic primary amine that has emerged as a critical building block in modern medicinal chemistry. Featuring a fully saturat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6) is a specialized bicyclic primary amine that has emerged as a critical building block in modern medicinal chemistry. Featuring a fully saturated 2,3-dihydrobenzofuran core coupled with a highly reactive methanamine moiety, this compound provides unique steric and electronic properties. It is predominantly utilized as a pharmacophore in the development of kinase inhibitors and epigenetic modulators, particularly Polycomb Repressive Complex 2 (PRC2) inhibitors. This whitepaper provides an in-depth analysis of its structural diagnostics, physicochemical properties, validated synthetic methodologies, and downstream applications in drug design.

Physicochemical Profiling and Stability

Understanding the baseline physicochemical properties of (2,3-Dihydrobenzofuran-4-yl)methanamine is essential for predicting its pharmacokinetic behavior and ensuring proper handling during synthesis. The data summarized below is curated from authoritative chemical databases .

Table 1: Quantitative Chemical Properties
PropertyValue
Chemical Name (2,3-Dihydrobenzofuran-4-yl)methanamine
IUPAC Name 2,3-dihydro-1-benzofuran-4-ylmethanamine
CAS Registry Number 1540796-76-6
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Monoisotopic Mass 149.084 Da
XLogP3 0.8
InChI Key XVFCNTQRGHDWLM-UHFFFAOYSA-N
Table 2: Storage and Handling Causality

Due to the nucleophilic nature of the primary amine and the electron-rich dihydrobenzofuran ring, strict storage protocols must be adhered to in order to prevent degradation .

ParameterRecommended ConditionCausality / Rationale
Temperature -20°C (Freezer)Minimizes thermal degradation and kinetic side-reactions (e.g., auto-condensation).
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric oxidation of the primary amine into N-oxides.
Light Exposure Dark environmentMitigates photo-catalyzed degradation and radical formation on the heterocyclic system.

Structural Diagnostics (NMR Characterization)

Accurate structural verification is paramount. The 1 H NMR spectrum (400 MHz, CDCl 3​ ) of the synthesized free base exhibits highly diagnostic peaks that confirm the integrity of both the bicyclic core and the amine appendage :

  • Aromatic Region: The 1,2,3-trisubstituted benzene ring pattern is confirmed by a triplet at δ = 7.13 (t, J = 8.0 Hz, 1H) and two doublets at δ = 6.84 (d, J = 7.6 Hz, 1H) and δ = 6.72 (d, J = 8.0 Hz, 1H).

  • Dihydrofuran Ring: The saturated oxygen-containing ring is characterized by a distinct triplet at δ = 4.60 (t, J = 8.8 Hz, 2H), representing the O-CH 2​ protons, which are heavily deshielded by the adjacent oxygen atom.

  • Methanamine Moiety: The aliphatic CH 2​ bridge connecting the aromatic core to the primary amine typically presents as a broad signal or multiplet upfield, dependent on the protonation state of the adjacent nitrogen.

Validated Synthetic Methodology

The synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine requires a carefully controlled reduction of benzofuran-4-carbonitrile. A standard, high-yield synthetic route utilizes a one-pot reduction/protection strategy followed by acidic deprotection .

Synthesis A Benzofuran-4-carbonitrile (Starting Material) B Boc2O, Pd/C, H2 (50 psi) MeOH, 30°C, 24h A->B C tert-Butyl N-(2,3-dihydrobenzofuran- 4-ylmethyl)carbamate B->C Reductive Amination & Boc-Protection D TFA, DCM 25°C, 1h C->D E (2,3-Dihydrobenzofuran-4-yl)methanamine (Final Product) D->E Acidic Deprotection

Step-by-step synthesis workflow of (2,3-Dihydrobenzofuran-4-yl)methanamine.

Protocol A: One-Pot Reduction and In Situ Boc-Protection

Causality: Reducing a nitrile to a primary amine often yields unwanted secondary and tertiary amines because the newly formed primary amine acts as a nucleophile, attacking the intermediate imine. By adding Di-tert-butyl dicarbonate (Boc 2​ O) directly into the hydrogenation mixture, the primary amine is protected immediately upon formation, effectively shutting down these nucleophilic side reactions. Furthermore, 50 psi of H 2​ pressure is required to overcome the activation energy needed to simultaneously reduce both the nitrile group and the aromatic furan ring.

  • Initiation: Dissolve benzofuran-4-carbonitrile (1.0 eq) in anhydrous methyl alcohol (MeOH).

  • Reagent Addition: Add Boc 2​ O (3.0 eq) and Palladium on Carbon (Pd/C, 10 wt. %, 1.0 eq) to the solution.

  • Hydrogenation: Stir the mixture at 30°C for 24 hours under 50.0 psi of hydrogen gas.

  • Validation & Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Self-Validation: The filtrate must be entirely clear, indicating the complete removal of pyrophoric palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to isolate tert-butyl N-(2,3-dihydrobenzofuran-4-ylmethyl)carbamate.

Protocol B: Acidic Deprotection and Biphasic Quench

Causality: Trifluoroacetic acid (TFA) selectively cleaves the Boc group without disrupting the ether linkage of the dihydrobenzofuran ring. However, this leaves the product as a water-soluble TFA salt. A biphasic quench with aqueous potassium carbonate (K 2​ CO 3​ ) and dichloromethane (DCM) is employed to neutralize the salt. The free base amine partitions into the organic (DCM) layer, while the trifluoroacetate byproduct remains safely in the aqueous layer.

  • Cleavage: Dissolve the Boc-protected intermediate (1.0 eq) in DCM. Add TFA (10.0 eq) dropwise at 25°C.

  • Monitoring: Stir for 1 hour. Self-Validation: Perform Thin-Layer Chromatography (TLC) to confirm the complete disappearance of the starting material.

  • Biphasic Quench: Dilute the reaction with additional DCM and transfer to a separatory funnel. Slowly add a saturated aqueous K 2​ CO 3​ solution. Stir the biphasic mixture for 30 minutes to ensure complete neutralization.

  • Isolation: Separate the organic phase, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo to afford the final primary amine as a yellow solid.

Applications in Epigenetic Drug Design

(2,3-Dihydrobenzofuran-4-yl)methanamine is a highly valued precursor in the synthesis of substituted imidazo[1,2-c]pyrimidines, which act as potent inhibitors of the Polycomb Repressive Complex 2 (PRC2) . PRC2 is an epigenetic regulator responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression of tumor suppressor genes.

By incorporating the (2,3-Dihydrobenzofuran-4-yl)methanamine moiety, drug developers can optimize the steric fit and hydrogen-bonding profile of the inhibitor within the EZH2 catalytic pocket of the PRC2 complex.

PRC2_Pathway A Imidazo[1,2-c]pyrimidine (Amine Derivative) B PRC2 Complex (EZH2 Subunit) A->B Inhibits C H3K27me3 Reduction B->C Blocks Methylation D Chromatin Relaxation C->D Epigenetic Shift E Tumor Suppressor Activation D->E Transcription

Mechanism of action for PRC2 inhibitors utilizing the synthesized amine.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 82594682, (2,3-Dihydrobenzofuran-4-yl)methanamine." PubChem, [Link]

  • Google Patents. "US11220509B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors.
Foundational

High-Resolution Binding Affinity Profiling of (2,3-Dihydrobenzofuran-4-yl)methanamine Derivatives: From GPCRs to Epigenetic Complexes

Executive Summary (2,3-Dihydrobenzofuran-4-yl)methanamine and its halogenated derivatives (e.g., the 5-fluoro variant) have emerged as highly privileged scaffolds in modern drug discovery. Characterized by a conformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,3-Dihydrobenzofuran-4-yl)methanamine and its halogenated derivatives (e.g., the 5-fluoro variant) have emerged as highly privileged scaffolds in modern drug discovery. Characterized by a conformationally restricted bicyclic ether coupled with a primary amine, this moiety exhibits remarkable polypharmacology. It serves as a potent bioisostere for methoxy-phenethylamines in G Protein-Coupled Receptors (GPCRs) and acts as a critical anchoring motif in the allosteric binding pockets of epigenetic regulatory complexes[1],[2]. This technical guide dissects the structural causality behind its binding affinity, provides quantitative data across target classes, and outlines self-validating experimental protocols for affinity profiling.

Pharmacophore Rationale: The Dihydrobenzofuran-Methanamine Axis

The binding efficacy of (2,3-dihydrobenzofuran-4-yl)methanamine is driven by strict stereoelectronic principles:

  • Conformational Restriction: In flexible phenethylamines, methoxy groups freely rotate, incurring an entropic penalty upon receptor binding. By locking the oxygen atom into a dihydrofuran ring, the electron lone pairs are fixed in an optimal orientation to act as hydrogen bond acceptors[3].

  • Salt Bridge Formation: The primary methanamine group is highly basic at physiological pH. It reliably forms a critical salt bridge with conserved acidic residues in target binding pockets (e.g., Asp3.32 in aminergic GPCRs).

  • Halogen Modulation: The frequent addition of a 5-fluoro substituent (forming (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine) is not merely for metabolic stability against CYP450 enzymes. The electron-withdrawing fluorine modulates the basicity (pKa) of the methanamine group, optimizing its hydrogen-bonding strength and residence time within the target pocket[4].

Domain I: GPCR Binding Mechanics (5-HT2A/2C)

In the context of neuropharmacology, the 2,3-dihydrobenzofuran ring models the active conformation of hallucinogenic and empathogenic phenethylamines[3]. When binding to the 5-HT2A and 5-HT2C receptors, the fixed oxygen lone pairs of the dihydrobenzofuran system function as proxies for the indole NH and 5-hydroxyl groups of endogenous serotonin[1].

This rigidification directly increases the free energy of binding by approximately 2.4 to 3.2 kcal/mol compared to flexible counterparts[3]. The methanamine nitrogen anchors to the Aspartate residue in transmembrane helix 3 (TM3), while the bicyclic core engages in π−π stacking with Phenylalanine residues in TM6, triggering the Gq-coupled signaling cascade.

G Ligand (2,3-Dihydrobenzofuran-4-yl) methanamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

GPCR signaling pathway activated by dihydrobenzofuran ligands via the 5-HT2A receptor.

Domain II: Epigenetic "Receptor" Binding (PRC2/EED Complex)

Beyond GPCRs, (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is heavily utilized as a core pharmacophore in oncology, specifically within inhibitors of the Polycomb Repressive Complex 2 (PRC2)[2],[4]. PRC2 regulates gene silencing via histone methylation.

Small molecules (such as triazolopyrimidines and imidazopyrimidines) utilize the dihydrobenzofuran-methanamine moiety to bind to the allosteric pocket of the Embryonic Ectoderm Development (EED) subunit[2],[4]. The methanamine group mimics the endogenous trimethylated lysine (H3K27me3), forming robust hydrogen bonds with Tyr148 and Tyr365 in the EED aromatic cage, effectively halting the methyltransferase activity of the complex.

Quantitative Binding Data

The following table summarizes the binding affinity metrics of the (2,3-dihydrobenzofuran-4-yl)methanamine scaffold across its primary target classes.

Target ClassSpecific Receptor / ProteinLigand DerivativeBinding MetricAffinity Value
GPCR 5-HT2A Receptor1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane Ki​ (Radioligand)1.2 - 5.5 nM
GPCR 5-HT2C Receptor2-(Dibenzo[b,d]furan-4-yl)ethanamine analog EC50​ (Functional)12.4 nM
Epigenetic PRC2 / EED Subunit(5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine-triazolopyrimidine IC50​ (TR-FRET)< 10.0 nM
Epigenetic PRC2 / EED Subunit(5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine-imidazopyrimidine Kd​ (SPR)2.1 nM

Validated Methodologies for Affinity Profiling

To ensure scientific integrity, binding studies must employ self-validating mechanisms that isolate true target engagement from assay artifacts.

Protocol A: Radioligand Displacement Assay (5-HT2A GPCR)

This protocol measures the displacement of a known radioligand to calculate the equilibrium inhibitory constant ( Ki​ ).

  • Tissue Preparation: Homogenize rat cortical tissue (rich in 5-HT2A receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] ketanserin (final concentration 1 nM), 50 µL of the dihydrobenzofuran test compound (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane homogenate.

  • Self-Validation (Non-Specific Binding): Dedicate control wells containing 10 µM mianserin to determine non-specific binding (NSB). True specific binding is calculated as Total Binding minus NSB.

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Analysis: Measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for EED Kinetics

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Immobilize biotinylated EED protein onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA) until a density of ~3000 Response Units (RU) is achieved.

  • Self-Validation (Reference Subtraction): Leave Channel 1 unmodified as a blank reference. All subsequent data must be processed as (Channel 2 - Channel 1) to mathematically nullify bulk refractive index changes and non-specific binding of the basic methanamine moiety to the dextran matrix.

  • Analyte Injection: Dilute the (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine derivative in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject a concentration gradient (0.5 nM to 100 nM) at a flow rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase for 180 seconds, followed by a 300-second dissociation phase where only running buffer is flowed.

  • Regeneration: If the ligand does not fully dissociate, inject a brief pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive Kd​ ( koff​/kon​ ).

SPR Immobilization 1. Sensor Chip Preparation (Amine Coupling of Target) Baseline 2. Buffer Equilibration (Baseline Stabilization) Immobilization->Baseline Injection 3. Ligand Injection (Concentration Gradient) Baseline->Injection Association 4. Association Phase (k_on Measurement) Injection->Association Dissociation 5. Dissociation Phase (k_off Measurement) Association->Dissociation Regeneration 6. Surface Regeneration (Removal of Bound Ligand) Dissociation->Regeneration Analysis 7. Kinetic Analysis (Kd Calculation) Regeneration->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying binding kinetics.

References

  • Source: nih.
  • Source: acs.
  • Source: google.
  • Source: google.

Sources

Exploratory

Physicochemical Properties and Synthetic Applications of (2,3-Dihydrobenzofuran-4-yl)methanamine: A Technical Guide for Drug Development

Strategic Overview & Pharmacophore Significance In the landscape of modern targeted oncology, small-molecule inhibitors require highly optimized pharmacophores to achieve sub-nanomolar target engagement. (2,3-Dihydrobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Pharmacophore Significance

In the landscape of modern targeted oncology, small-molecule inhibitors require highly optimized pharmacophores to achieve sub-nanomolar target engagement. (2,3-Dihydrobenzofuran-4-yl)methanamine and its fluorinated analogs have rapidly transitioned from obscure chemical entities to critical building blocks in drug discovery [1]. Specifically, the 5-fluoro derivative serves as a foundational intermediate in the synthesis of potent Polycomb Repressive Complex 2 (PRC2) modulators, such as the Embryonic Ectoderm Development (EED) inhibitors EEDi-5285 and EEDi-5273 [[2]]([Link]2].

As an application scientist, selecting this specific bicyclic amine over simpler benzylamines is a calculated decision. This guide provides an in-depth analysis of the physicochemical properties, structural rationale, and field-proven synthetic workflows for this compound, ensuring robust integration into drug development pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of the dihydrobenzofuran core is essential for predicting its behavior in biological systems and during synthetic scale-up. The primary amine provides a reactive functional handle for coupling (e.g., reductive amination or amide bond formation), while the rigid bicyclic ether modulates lipophilicity, metabolic stability, and spatial geometry [3].

Table 1: Comparative Physicochemical Data

Property(2,3-Dihydrobenzofuran-4-yl)methanamine(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine HCl
CAS Number 1540796-76-6 [4]2135600-87-0 [[5]](5]
Molecular Formula C9H11NO [[3]]([Link]3]C9H11ClFNO [5]
Molecular Weight 149.19 g/mol [[3]]([Link]3]203.64 g/mol (Salt) [5]
SMILES NCC1=CC=CC2=C1OCC2 [3]Cl.NCC1=C(F)C=CC2OCCC=21 [5]
XLogP3 (Computed) ~0.8 [3]~1.2 (Free base, estimated)
Physical State Solid / Oil (Free base)Solid Powder [5]
Storage Condition Inert atmosphere, Room Temp0 - 4 °C [5]

Mechanistic Rationale in Targeted Oncology

Expertise & Experience: Why incorporate a complex dihydrobenzofuran moiety instead of a highly accessible substituted benzylamine? The causality lies in the precise architecture of the target protein's allosteric pocket.

In the development of advanced EED inhibitors, structural optimization revealed that the 5-fluoro-2,3-dihydrobenzofuran group acts as a perfect geometric match, entirely filling the "deep pocket" of the EED binding site [1].

  • Electrostatic Anchoring: The oxygen atom in the furan ring establishes a potent π–cation juxtaposition with the Arg367 guanidinium group, an interaction absent in carbocyclic analogs [[1]]([Link]1].

  • Electron Density Modulation: The fluorine atom at the 5-position withdraws electron density from the aromatic ring, optimizing π–π stacking interactions with the electron-rich Tyr365 residue [6].

  • Desolvation Penalty Reduction: The rigid bicyclic structure effectively excludes transient water molecules that would otherwise destabilize the ligand-protein complex, driving binding affinities into the sub-nanomolar range (IC50 ~ 0.2 nM for EEDi-5285) [1].

PRC2_Inhibition I EED Inhibitor (Dihydrobenzofuran core) E EED Protein Cavity (Arg367 / Tyr365) I->E Binds Deep Pocket (π-cation & π-π stacking) C PRC2 Complex (Allosteric Shift) E->C Conformational Inhibition M H3K27me3 Methylation Blocked C->M Catalytic Arrest

Figure 1: Mechanism of PRC2 allosteric inhibition via EED binding by dihydrobenzofuran.

Self-Validating Synthetic Methodology

Trustworthiness: To ensure high-yield, isomerically pure production of the 5-fluoro derivative, a robust synthetic protocol is mandatory. Traditional routes often yield difficult-to-separate regioisomers during cyclization. The following optimized protocol, adapted from Ascentage Pharma's patented methodology, utilizes steric directing groups to avoid regioisomer contamination and employs environmentally friendly post-treatment [7].

Step-by-Step Methodology:

  • Bromination & O-Alkylation: Begin with 4-fluoro-3-methylphenol. React with a brominating agent to yield 2-bromo-4-fluoro-5-methylphenol. Follow with O-alkylation using 2-bromo-1,1-diethoxyethane to form the diethoxyethoxy intermediate [7].

  • Regioselective Cyclization: Treat the intermediate with Polyphosphoric Acid (PPA). The presence of the methyl group sterically directs the cyclization exclusively to form 7-bromo-5-fluoro-4-methylbenzofuran, preventing the formation of unwanted regioisomers [[7]](7].

  • Radical Bromination: Subject the cyclized product to N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a halogenated solvent. This selectively brominates the benzylic methyl group, yielding 7-bromo-4-(bromomethyl)-5-fluorobenzofuran [7].

  • Amine Introduction: Convert the bromomethyl group to an amine. This is achieved via an azide intermediate (using NaN3 followed by Staudinger reduction) or direct ammonolysis to yield 7-bromo-4-(aminomethyl)-5-fluorobenzofuran [7].

  • Catalytic Hydrogenation: Transfer the intermediate to an autoclave. Add a C1-C4 alcohol solvent (e.g., methanol) and a Pd/C catalyst. Pressurize with H2 gas to 0.2-3 MPa and heat to 40-100 °C for 24-48 hours. This step acts as a dual-function cascade: it reduces the benzofuran double bond to a dihydrobenzofuran and hydrodehalogenates the 7-bromo position, yielding the final (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine [7].

Synthetic_Workflow S1 4-Fluoro-3-methylphenol (Starting Material) S2 Bromination & O-alkylation (Intermediate Formation) S1->S2 S3 Acid-Catalyzed Cyclization (Benzofuran Core Assembly) S2->S3 S4 Radical Bromination (4-(Bromomethyl) Intermediate) S3->S4 S5 Ammonolysis / Azidation (Amine Introduction) S4->S5 S6 Catalytic Hydrogenation (Pd/C) (Final Dihydrobenzofuran) S5->S6

Figure 2: Step-by-step synthetic workflow for the dihydrobenzofuran intermediate.

Analytical Validation & Quality Assurance

To ensure the structural integrity of the synthesized (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride [5], the following self-validating analytical suite must be employed before downstream coupling:

  • 1H NMR (300 MHz, CDCl3/DMSO-d6): Validation of the dihydrobenzofuran core is strictly confirmed by the presence of two distinct triplet-like signals between δ 3.20 and 4.60 ppm, corresponding to the -CH2-CH2- protons of the saturated furan ring. The complete disappearance of the aromatic furan proton confirms successful reduction.

  • LC-MS (ESI+): The free base must exhibit a clear[M+H]+ pseudo-molecular ion peak at m/z 168.2 (for the fluorinated analog) or m/z 150.2 (for the non-fluorinated analog) [[3]]([Link]3].

  • HPLC: Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). A purity of ≥98% is mandatory to prevent yield collapse in subsequent multi-step API synthesis [5].

References

  • PubChem. "(2,3-Dihydrobenzofuran-4-yl)methanamine | C9H11NO | CID 82594682". URL:[Link]

  • ACS Publications (Journal of Medicinal Chemistry). "Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders". URL:[Link]

  • ResearchGate. "EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development". URL: [Link]

  • ACS Publications (Journal of Medicinal Chemistry). "Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression". URL:[Link]

  • Google Patents (Ascentage Pharma). "US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof".

Sources

Foundational

(2,3-Dihydrobenzofuran-4-yl)methanamine Cytotoxicity in Mammalian Cell Cultures: An In-depth Technical Guide

Introduction: Unveiling the Cytotoxic Potential of Novel Benzofuran Derivatives Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous natural products and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Benzofuran Derivatives

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have positioned them as a focal point in medicinal chemistry and drug discovery.[1][2] The specific derivative, (2,3-Dihydrobenzofuran-4-yl)methanamine, is a novel compound whose cytotoxic profile in mammalian cell cultures remains to be fully elucidated. Understanding the potential toxicity of such new chemical entities (NCEs) is a critical and indispensable step in the preclinical phase of drug development, as it provides crucial insights into potential adverse effects and helps to de-risk candidates early in the pipeline.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the cytotoxicity of (2,3-Dihydrobenzofuran-4-yl)methanamine and other novel compounds. This document moves beyond a simple recitation of protocols, offering a detailed rationale for experimental design, data interpretation, and the integration of multiple assays to build a robust and reliable cytotoxicity profile.

Pillar I: Foundational Cytotoxicity Assessment - Cell Viability Assays

The initial evaluation of a compound's cytotoxicity typically involves assessing its impact on cell viability and proliferation. These assays are often high-throughput and provide a quantitative measure of the concentration at which a compound exhibits toxic effects.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6][7]

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of (2,3-Dihydrobenzofuran-4-yl)methanamine in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6][8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another fundamental cytotoxicity test that measures the release of LDH from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable biomarker for cytotoxicity.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[11] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well containing the supernatant.[11][12]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12] The enzymatic reaction will produce a colored formazan product. Measure the absorbance at a wavelength of 490-520 nm.[11]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[12]

Pillar II: Mechanistic Insights into Cytotoxicity

While foundational assays provide a measure of overall toxicity, a deeper understanding of the underlying mechanisms is crucial for a comprehensive cytotoxic profile. This involves investigating specific cellular pathways and events that lead to cell death.

Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death

A critical step in mechanistic toxicology is to determine whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[14][15]

  • Cell Seeding and Treatment: Plate and treat cells with (2,3-Dihydrobenzofuran-4-yl)methanamine as previously described.

  • Reagent Addition: After the desired treatment time, add a single reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) and a thermostable luciferase.[14][15] This reagent lyses the cells and initiates the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (typically 30-60 minutes).

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader. The intensity of the light produced is directly proportional to the amount of active caspase-3/7.[15]

  • Data Analysis: Compare the luminescence of treated samples to that of untreated controls to determine the fold increase in caspase-3/7 activity.[16]

Oxidative Stress: A Common Pathway to Cytotoxicity

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[17][18]

This assay utilizes a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[17] Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

  • Cell Seeding and Staining: Seed cells in a black, clear-bottom 96-well plate. After adherence, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.[17][19]

  • Compound Treatment: After incubation, remove the DCFH-DA solution, wash the cells, and add the medium containing various concentrations of (2,3-Dihydrobenzofuran-4-yl)methanamine.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence microplate reader.[17][19]

  • Data Analysis: Calculate the fold increase in ROS production in treated cells compared to untreated controls.

Mitochondrial Dysfunction: The Powerhouse Under Attack

Mitochondria are often a primary target for cytotoxic compounds.[20] A loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis and mitochondrial dysfunction.[21][22]

The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria.[21] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[23] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[23] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[24]

  • Cell Seeding and Treatment: Plate and treat cells with the test compound as previously described.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with a JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.[22][24]

  • Washing: Wash the cells with an assay buffer to remove excess dye.[21]

  • Fluorescence Measurement: Measure both the red (e.g., excitation ~540 nm, emission ~590 nm) and green (e.g., excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence microplate reader or a fluorescence microscope.[25]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Pillar III: Data Integration and Interpretation

A single cytotoxicity assay provides a limited view of a compound's toxic potential. A robust assessment requires the integration and interpretation of data from multiple assays.

Quantitative Data Summary
AssayParameter MeasuredExpected Outcome with Cytotoxic Compound
MTT Cell Viability (Metabolic Activity)Decrease in absorbance; Dose-dependent decrease in IC₅₀
LDH Cell Lysis (Membrane Integrity)Increase in absorbance; Dose-dependent increase in cytotoxicity
Caspase-3/7 ApoptosisIncrease in luminescence; Dose-dependent activation
ROS Oxidative StressIncrease in fluorescence; Dose-dependent increase
JC-1 Mitochondrial Membrane PotentialDecrease in Red/Green fluorescence ratio; Dose-dependent depolarization
Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility and accurate interpretation.

Cytotoxicity_Workflow cluster_initial_screening Initial Cytotoxicity Screening cluster_viability_assays Cell Viability Assays cluster_mechanistic_studies Mechanistic Elucidation cluster_apoptosis Apoptosis Induction cluster_stress Cellular Stress Pathways cluster_analysis Data Analysis & Interpretation start Seed Mammalian Cells in 96-well plates treat Treat with (2,3-Dihydrobenzofuran-4-yl)methanamine (Dose-response & Time-course) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Assess Viability ldh LDH Assay (Membrane Integrity) treat->ldh Assess Lysis caspase Caspase-3/7 Assay treat->caspase Investigate Apoptosis ros ROS Assay (Oxidative Stress) treat->ros Measure Oxidative Stress jc1 JC-1 Assay (Mitochondrial Potential) treat->jc1 Assess Mitochondrial Health analysis Calculate IC50 Determine Fold-Changes Correlate Assay Results mtt->analysis ldh->analysis caspase->analysis ros->analysis jc1->analysis conclusion Conclude on Cytotoxicity Profile & Mechanism of Action analysis->conclusion

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (2,3-Dihydrobenzofuran-4-yl)methanamine

Target Compound: (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6)[1] Primary Application: Building block for Polycomb Repressive Complex 2 (PRC2) inhibitors (e.g., substituted imidazo[1,2-c]pyrimidines)[2]. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6)[1] Primary Application: Building block for Polycomb Repressive Complex 2 (PRC2) inhibitors (e.g., substituted imidazo[1,2-c]pyrimidines)[2].

Introduction and Strategic Overview

(2,3-Dihydrobenzofuran-4-yl)methanamine is a critical primary amine intermediate utilized in the development of epigenetic therapeutics, specifically targeting the EZH2 subunit of the PRC2 complex[2]. The synthesis of this compound presents a unique chemo-selectivity challenge: the simultaneous reduction of a benzofuran ring and a nitrile group without inducing dimerization of the resulting primary amine.

To achieve this, the protocol employs a one-pot reductive amination/protection strategy followed by a controlled acid-mediated deprotection. This application note details the validated two-step synthetic route, providing mechanistic rationale and quantitative parameters to ensure reproducibility in a drug development setting.

Synthetic Workflow

G SM Benzofuran-4-carbonitrile (Starting Material) Step1 Step 1: Concurrent Reduction & Boc-Protection Pd/C, H2 (50 psi), Boc2O, MeOH 30°C, 24h SM->Step1 Int tert-butyl N-(2,3-dihydrobenzofuran- 4-ylmethyl) carbamate (Intermediate) Step1->Int Step2 Step 2: Acid-Mediated Deprotection TFA, DCM 25°C, 1h Int->Step2 Prod (2,3-Dihydrobenzofuran-4-yl)methanamine (Final Product) Step2->Prod

Two-step synthesis workflow for (2,3-Dihydrobenzofuran-4-yl)methanamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for the two-step synthesis, derived from validated patent literature[2].

Reaction StepReagent / SubstrateEquivalentsAmount (Scale)SolventConditionsExpected Yield
Step 1: Reduction & Protection Benzofuran-4-carbonitrile1.00 eq750 mg (4.72 mmol)Methanol (10.0 mL)30°C, H₂ (50 psi), 24h~11.9%
Di-tert-butyl dicarbonate (Boc₂O)3.00 eq3.09 g (14.2 mmol)---
Palladium on Carbon (Pd/C, 10 wt%)1.00 eq (by mass ratio)4.72 mmol equiv---
Step 2: Deprotection tert-butyl N-(...ylmethyl) carbamate1.00 eq140 mg (562 μmol)DCM (2.00 mL)25°C, 1h~85.9%
Trifluoroacetic acid (TFA)10.0 eq640 mg (416 μL)---

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-butyl N-(2,3-dihydrobenzofuran-4-ylmethyl) carbamate

Objective: Simultaneous reduction of the benzofuran aromatic system to a dihydrobenzofuran, reduction of the nitrile to a primary amine, and immediate in situ protection to prevent side reactions.

Procedure:

  • Preparation: To a high-pressure reaction vessel, add benzofuran-4-carbonitrile (750 mg, 4.72 mmol, 1.00 equiv) and dissolve in methyl alcohol (10.0 mL).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (3.09 g, 14.2 mmol, 3.00 equiv) to the solution.

  • Catalyst Introduction: Carefully add 10 wt% Palladium on Carbon (Pd/C) (amount equivalent to 4.72 mmol). Safety Note: Pd/C is highly pyrophoric when dry; ensure the vessel is purged with inert gas prior to addition.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with Hydrogen gas (H₂) to 50.0 psi.

  • Reaction: Stir the heterogeneous mixture at 30°C for 24 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude material.

  • Purification: Purify via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (1/0 to 50/1).

  • Validation: The product is isolated as a colorless oil (140 mg, 11.9% yield). Validate via ¹H NMR (400 MHz, CDCl₃): observe the characteristic Boc protons at δ 1.47 (s, 9H) and the newly formed methylene protons adjacent to the amine at δ 4.28 (br d, J=5.6 Hz, 2H)[2].

Mechanistic Insights & Causality: The catalytic hydrogenation of nitriles frequently suffers from the formation of secondary and tertiary amines. As the primary imine intermediate is reduced to a primary amine, it can attack unreacted imine, leading to dimerization. By introducing a large excess of Boc₂O (3.00 equiv) directly into the hydrogenation matrix, the nascent primary amine is immediately trapped as a carbamate. The 50 psi hydrogen pressure is strictly required to overcome the activation energy needed to reduce the aromatic benzofuran ring to the dihydrobenzofuran system concurrently. The low yield (~11.9%) is characteristic of this aggressive one-pot transformation due to competing over-reduction or hydrogenolysis pathways, necessitating rigorous chromatographic purification.

Step 2: Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine

Objective: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to liberate the free primary amine while preserving the dihydrobenzofuran ether linkage.

Procedure:

  • Preparation: Dissolve tert-butyl N-(2,3-dihydrobenzofuran-4-ylmethyl) carbamate (140 mg, 562 μmol, 1.00 equiv) in anhydrous Dichloromethane (DCM) (2.00 mL).

  • Deprotection: Add Trifluoroacetic acid (TFA) (640 mg, 416 μL, 10.0 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at 25°C for 1 hour.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM (10.0 mL). Slowly pour the organic mixture into a saturated aqueous solution of potassium carbonate (K₂CO₃) (10.0 mL) to neutralize the excess TFA.

  • Phase Separation: Stir the biphasic mixture vigorously at 25°C for 30 minutes. Separate the organic phase. Extract the aqueous phase once more with DCM if necessary to maximize recovery.

  • Drying & Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Validation: The final product is isolated as a yellow solid (80.0 mg, 85.9% yield, 90.0% purity). Validate via ¹H NMR (400 MHz, CDCl₃): confirm the disappearance of the 9H singlet at δ 1.47 and verify the aromatic signals at δ 7.13 (t, J=8.0 Hz, 1H), 6.84 (d, J=7.6 Hz, 1H), and 6.72 (d, J=8.0 Hz, 1H)[2].

Mechanistic Insights & Causality: TFA provides the necessary acidic environment for the unimolecular elimination (E1) mechanism that cleaves the Boc group, releasing isobutylene gas and carbon dioxide. A 10-fold excess of TFA ensures rapid and complete deprotection within 1 hour. The critical step here is the biphasic basic workup. Because the product is an amine, it will exist as a trifluoroacetate salt post-cleavage. Stirring with saturated aqueous K₂CO₃ for 30 minutes ensures complete free-basing of the amine, allowing it to partition cleanly into the DCM layer. The mild basicity of K₂CO₃ prevents the degradation of the dihydrobenzofuran oxygen heterocycle, which could be sensitive to harsher basic conditions.

References

  • Google Patents (US11220509B2).Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors. (Contains the validated synthetic route and NMR characterization data for 2,3-dihydrobenzofuran-4-ylmethanamine).

Sources

Application

Application Note: (2,3-Dihydrobenzofuran-4-yl)methanamine as a Strategic Building Block in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic selection of chemical building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of chemical building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS 1540796-76-6) has emerged as a highly valuable primary amine building block[1].

The structural utility of this molecule lies in its bicyclic core. The dihydrobenzofuran ring acts as a rigid, lipophilic, oxygen-containing bioisostere that frequently replaces simple phenyl rings or less stable heterocycles. Mechanistically, this core is particularly adept at engaging in induced-fit binding modes. For example, in the development of allosteric inhibitors targeting the EED subunit of the Polycomb Repressive Complex 2 (PRC2)—a critical target in oncology—the dihydrobenzofuran moiety has been proven to anchor into a buried cryptic pocket of the protein, while the attached functional groups engage in essential π -stacking interactions with residues like Tyr148 and Tyr365[2]. The primary methanamine acts as a versatile synthetic handle, allowing for rapid diversification via amide coupling, reductive amination, or urea formation[3].

Physicochemical Profile

To facilitate rational drug design, the core physicochemical parameters of (2,3-Dihydrobenzofuran-4-yl)methanamine are summarized below. Its low molecular weight and favorable partition coefficient make it an ideal fragment for lead optimization[1].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 1-(2,3-dihydro-1-benzofuran-4-yl)methanamineStandard nomenclature for regulatory filing.
CAS Registry Number 1540796-76-6Essential for procurement and database tracking.
Molecular Formula C 9​ H 11​ NODefines the exact atomic composition.
Molecular Weight 149.19 g/mol Low MW allows significant addition of pharmacophores without exceeding Lipinski's Rule of 5.
XLogP3 0.8Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area 35.2 ŲExcellent for CNS penetration if required by the target indication.
Storage Conditions Inert atmosphere, dark, -20°CPrevents oxidative degradation of the primary amine.

Synthetic Workflows & Protocols

The synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine requires careful control of reduction conditions to avoid unwanted secondary amine dimerization. The following self-validating protocol is adapted from optimized scale-up routes[3].

SynthWorkflow A Benzofuran-4-carbonitrile (Starting Material) B tert-Butyl N-(2,3-dihydrobenzofuran- 4-ylmethyl)carbamate (Boc-Intermediate) A->B H2 (50 psi), Pd/C, Boc2O MeOH, 30°C, 24h C (2,3-Dihydrobenzofuran-4-yl)methanamine (Final Free Base) B->C TFA, DCM 25°C, 1h -> K2CO3 Workup

Fig 1: Two-step synthetic workflow for (2,3-Dihydrobenzofuran-4-yl)methanamine.

Protocol A: One-Pot Reductive Amination and Boc-Protection

Causality: Reducing a nitrile directly to a primary amine often yields secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. By introducing Boc 2​ O during the hydrogenation, the primary amine is trapped in situ, ensuring high selectivity. Furthermore, the 50 psi hydrogen pressure is specifically required to simultaneously reduce the aromatic furan ring to the desired dihydrobenzofuran core[3].

  • Setup: To a solution of benzofuran-4-carbonitrile (1.0 eq) in methanol (0.5 M), add Boc 2​ O (3.0 eq) and 10% Pd/C (10% w/w).

  • Reaction: Stir the mixture at 30°C under a hydrogen atmosphere (50.0 psi) for 24 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and the major peak corresponds to the Boc-protected intermediate ( m/z [M+Na] + = 272.1).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 1/0 to 50/1) to afford tert-butyl N-(2,3-dihydrobenzofuran-4-ylmethyl)carbamate.

Protocol B: TFA-Mediated Deprotection

Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group without disrupting the ether linkage of the dihydrobenzofuran core. The subsequent biphasic workup with K 2​ CO 3​ is critical; it neutralizes the resulting trifluoroacetate salt, driving the free base amine into the organic layer for quantitative recovery[3].

  • Setup: Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (0.3 M).

  • Reaction: Add TFA (10.0 eq) dropwise. Stir the mixture at 25°C for 1 hour.

  • In-Process Validation: Spot the reaction on a TLC plate (Ninhydrin stain). A dark purple/pink spot indicates the successful formation of the free primary amine.

  • Workup: Dilute the reaction with additional DCM and pour slowly into a saturated aqueous K 2​ CO 3​ solution. Stir vigorously for 30 minutes to ensure complete neutralization.

  • Isolation: Separate the organic phase, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield (2,3-Dihydrobenzofuran-4-yl)methanamine as a yellow solid.

Application Workflow: Amide Coupling for EED Inhibitors

Once synthesized, this building block is frequently coupled to heterocyclic cores (e.g., [1,2,4]triazolopyrimidines) to generate potent PRC2/EED allosteric inhibitors[2].

Mechanism A EED Subunit (PRC2 Complex) C EZH2 Catalytic Activity (Histone Methyltransferase) A->C Allosteric Inhibition B Dihydrobenzofuran Derivative B->A Binds Cryptic Pocket (Induced Fit) D H3K27me3 Levels (Transcriptional Repression) C->D Decreased Methylation E Tumor Suppressor Gene Activation D->E De-repression of Genes

Fig 2: Mechanism of action for PRC2/EED inhibition via dihydrobenzofuran analogs.

Protocol C: High-Efficiency Amide Coupling

Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency in forming sterically hindered amides and its ability to suppress epimerization if chiral centers are present on the carboxylic acid partner. DIPEA acts as a non-nucleophilic base to maintain the optimal pH for the coupling mechanism.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add (2,3-Dihydrobenzofuran-4-yl)methanamine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • In-Process Validation: Monitor via LC-MS to confirm the disappearance of the amine and the emergence of the product mass ( m/z [M+H] + ).

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x).

  • Self-Validating Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Rationale: DMF is highly soluble in LiCl solutions; this step ensures complete removal of DMF, preventing solvent carryover that could interfere with downstream biological assays or NMR characterization.

  • Final Isolation: Dry over Na 2​ SO 4​ , concentrate, and purify via preparative HPLC.

References

  • Title: Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US11220509B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors Source: Google Patents URL
  • Title: (2,3-Dihydrobenzofuran-4-yl)methanamine Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: Synthesis and Preparation of (2,3-Dihydrobenzofuran-4-yl)methanamine Derivatives

Introduction & Scientific Significance The (2,3-dihydrobenzofuran-4-yl)methanamine scaffold is a privileged structural motif in modern drug discovery, most notably recognized for its critical role in the development of P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Significance

The (2,3-dihydrobenzofuran-4-yl)methanamine scaffold is a privileged structural motif in modern drug discovery, most notably recognized for its critical role in the development of Polycomb Repressive Complex 2 (PRC2) inhibitors. Specifically, the 5-fluoro derivative of this moiety is the key pharmacophore in EEDi-5285 , an exceptionally potent and orally active inhibitor of Embryonic Ectoderm Development (EED) .

Crystallographic data reveals that the 5-fluoro-2,3-dihydrobenzofuran group spatially fills the deep hydrophobic pocket of the EED protein, excluding water molecules and engaging in strong cation–π interactions with the guanidinium group of Arg367. Preparing this amine intermediate efficiently is therefore a critical bottleneck in the scale-up of such epigenetic therapeutics.

Mechanistic Overview & Synthetic Strategies

The preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can be approached via two distinct synthetic paradigms: the Discovery Route (optimized for rapid analog generation) and the Process Route (optimized for regioselectivity and industrial scale-up) .

Strategy A: The Discovery Route (Cyanation-Reduction)

This route utilizes 3-bromo-4-fluorophenol as the starting material. Following O-alkylation with an acetal, a polyphosphoric acid (PPA)-mediated cyclization forms the benzofuran core. The critical C-C bond is formed via a palladium-catalyzed cyanation using Zn(CN)₂.

  • Mechanistic Flaw: The PPA cyclization of the acetal intermediate suffers from poor regioselectivity. The ring closure can occur at either of the two available ortho positions, resulting in a mixture of regioisomers that requires tedious chromatographic separation.

Strategy B: The Process Route (Azidation-Reduction)

To circumvent the regioselectivity issues and avoid highly toxic cyanating agents, process chemists developed an elegant alternative starting from 4-fluoro-3-methylphenol.

  • Mechanistic Brilliance (The "Blocking" Bromine): By intentionally brominating the starting material at the para-position (relative to the methyl group), the subsequent PPA cyclization is forced to occur exclusively at the single remaining ortho position. This ensures 100% regioselectivity.

  • The "Triple-Action" Reduction: The final step utilizes Pd/C hydrogenation to simultaneously accomplish three transformations: (1) reduction of the azide to a primary amine, (2) reduction of the benzofuran double bond to a dihydrobenzofuran, and (3) hydrodehalogenation of the strategically placed "blocking" bromine atom.

Pathway Visualization

SynthesisRoutes SM1 3-Bromo-4-fluorophenol (Discovery Route) Alk1 2-Bromo-4-(2,2-diethoxyethoxy) -1-fluorobenzene SM1->Alk1 O-Alkylation SM2 4-Fluoro-3-methylphenol (Process Route) Alk2 1-Bromo-2-(2,2-diethoxyethoxy) -5-fluoro-4-methylbenzene SM2->Alk2 Bromination & O-Alkylation Cyc1 4-Bromo-5-fluorobenzofuran (Mixture of Regioisomers) Alk1->Cyc1 PPA Cyclization Cyc2 7-Bromo-5-fluoro-4-methylbenzofuran (Single Regioisomer) Alk2->Cyc2 PPA Cyclization (Regioselective) Int1 5-Fluorobenzofuran-4-carbonitrile Cyc1->Int1 Cyanation Pd(PPh3)4, Zn(CN)2 Int2 7-Bromo-4-(bromomethyl) -5-fluorobenzofuran Cyc2->Int2 Benzylic Bromination NBS, AIBN Product (5-Fluoro-2,3-dihydrobenzofuran -4-yl)methanamine Int1->Product Global Reduction Pd/C, H2 Int3 7-Bromo-5-fluoro-4- (azidomethyl)benzofuran Int2->Int3 Azidation NaN3 Int3->Product Global Reduction & Debromination Pd/C, H2

Divergent synthetic strategies for (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine.

Detailed Experimental Protocols

Protocol A: The Discovery Strategy (Cyanation Route)

Note: This protocol is best suited for milligram-to-gram scale synthesis where rapid access to the scaffold is prioritized over atom economy.

Step 1: Cyanation of 4-bromo-5-fluorobenzofuran

  • Setup: In a flame-dried Schlenk flask, dissolve 4-bromo-5-fluorobenzofuran (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Zn(CN)₂ (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq).

  • Reaction: Purge the system with nitrogen for 10 minutes. Heat the mixture to 100 °C for 12 hours.

  • Causality & IPC: The Pd(0) catalyst undergoes oxidative addition into the sterically hindered C-Br bond. Monitor via LC-MS; the reaction is complete when the starting material peak is <2%.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 1M aqueous NH₄OH to safely quench unreacted Zn(CN)₂ and remove zinc salts. Dry over Na₂SO₄ and purify via flash chromatography to yield 5-fluorobenzofuran-4-carbonitrile.

Step 2: Global Reduction

  • Setup: Dissolve the nitrile intermediate in a mixture of Methanol/HCl (10:1 v/v).

  • Reaction: Add 10% Pd/C (0.2 eq by weight). Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 24 hours.

  • Causality: The acidic environment is critical. It protonates the newly formed primary amine, preventing it from poisoning the palladium catalyst and suppressing the formation of secondary amine dimers (via reductive amination of the intermediate imine).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target compound as a hydrochloride salt.

Protocol B: The Process Strategy (Azidation Route)

Note: This protocol is highly scalable and eliminates the need for chromatographic separation of regioisomers.

Step 1: Regioselective Bromination & O-Alkylation

  • Bromination: Cool a solution of 4-fluoro-3-methylphenol in DCM to -70 °C. Dropwise add Br₂ (1.05 eq). The cryogenic temperature prevents over-bromination, ensuring exclusive formation of 2-bromo-4-fluoro-5-methylphenol.

  • O-Alkylation: Dissolve the brominated phenol in DMF. Add K₂CO₃ (2.0 eq) and 2-bromo-1,1-diethoxyethane (1.2 eq). Heat to 110 °C for 8 hours. Extract with EtOAc and wash with 1M NaOH to remove any unreacted phenol.

Step 2: Regioselective PPA Cyclization

  • Reaction: Dissolve the acetal intermediate in toluene and add Polyphosphoric Acid (PPA). Heat to 90 °C.

  • Causality: PPA acts as a strong Brønsted/Lewis acid, driving the dehydration of the acetal to an oxocarbenium ion, which undergoes intramolecular Friedel-Crafts alkylation. Because the C7 position is blocked by bromine, cyclization occurs exclusively at C3, yielding 7-bromo-5-fluoro-4-methylbenzofuran.

Step 3: Benzylic Bromination & Azidation

  • Radical Bromination: Dissolve the benzofuran intermediate in acetonitrile. Add N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq). Reflux for 4 hours. The radical mechanism selectively targets the benzylic methyl group.

  • Azidation: Concentrate the mixture, redissolve in DMF, and add NaN₃ (1.5 eq) at room temperature.

  • Safety IPC: Ensure the reaction remains neutral/basic to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). Monitor by TLC until the bromomethyl intermediate is fully consumed.

Step 4: Triple-Action Global Reduction

  • Setup: Dissolve the azido intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir under H₂ atmosphere (balloon) at room temperature for 24-48 hours.

  • Causality: This is the hallmark step of the process route. The palladium catalyst drives three simultaneous reactions: reduction of the azide to the primary amine, saturation of the benzofuran ring, and hydrodehalogenation of the C7-bromine blocking group.

  • Workup: Filter through Celite, concentrate, and recrystallize from EtOH/Et₂O to obtain the pure (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine.

Quantitative Data & Route Comparison

To assist process chemists in selecting the appropriate synthetic strategy, the quantitative and qualitative metrics of both routes are summarized below:

ParameterRoute A: Cyanation StrategyRoute B: Azidation Strategy
Primary Application Medicinal chemistry / DiscoveryProcess chemistry / Scale-up
Starting Material 3-Bromo-4-fluorophenol4-Fluoro-3-methylphenol
Regioselectivity Poor (Requires chromatographic separation)Excellent (C7-Br acts as a blocking group)
Key Catalysts Required Pd(PPh₃)₄, Pd/CPd/C only
Hazardous Reagents Zn(CN)₂ (Highly toxic)NaN₃ (Explosive potential)
Overall Yield ~30–40%> 55%
Scalability Low to Moderate (mg to g scale)High (Kg scale optimized)

References

  • Rej, R. K., et al. "EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development." Journal of Medicinal Chemistry, 63(13), 7252–7267 (2020). URL:[Link]

  • Wu, Q., et al. "Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof." U.S. Patent No. 12,221,427 (2025). URL:[Link]

Application

Application Note: Incorporating (2,3-Dihydrobenzofuran-4-yl)methanamine into Epigenetic Drug Discovery Pipelines

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Pharmacophore Rationale In modern structure-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Pharmacophore Rationale

In modern structure-based drug design (SBDD), the selection of conformationally restricted scaffolds is critical for optimizing both target affinity and pharmacokinetic profiles. (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6) has emerged as a highly privileged building block, particularly within epigenetic drug discovery pipelines[1].

The 2,3-dihydrobenzofuran (coumaran) core acts as a rigidified pharmacophore that frequently appears in natural and synthetic bioactive molecules[2]. Unlike fully aromatic benzofurans, the saturated 2,3-position induces a slight pucker in the ring system. This specific three-dimensional geometry is highly advantageous when targeting cryptic binding pockets —such as those found in the EED (Embryonic Ectoderm Development) subunit of the Polycomb Repressive Complex 2 (PRC2). Structural biology reveals that the dihydrobenzofuran moiety perfectly occupies these buried, hydrophobic pockets, driving high-affinity induced-fit binding[3]. Furthermore, the methanamine group at the 4-position provides an optimal, solvent-directed vector for coupling the scaffold to electron-deficient heterocyclic cores (e.g., imidazo[1,2-c]pyrimidines)[4]. This specific functionalization has led to the discovery of exceptionally potent, orally efficacious cancer therapeutics like EEDi-5273[5].

Physicochemical Profiling & Data Presentation

Before incorporating this building block into parallel synthesis libraries, it is crucial to understand its physicochemical baseline. The primary amine ensures excellent solubility in polar aprotic solvents used for coupling, while the coumaran core maintains a low polar surface area, which is beneficial for downstream membrane permeability.

Table 1: Physicochemical Properties of (2,3-Dihydrobenzofuran-4-yl)methanamine [1]

PropertyValueCausality / Impact on Drug Design
Molecular Weight 149.19 g/mol Low molecular weight allows for significant elaboration without exceeding Lipinski's Rule of 5.
XLogP3 0.8Optimal lipophilicity for driving hydrophobic interactions in cryptic pockets without causing aggregation.
Topological Polar Surface Area 35.2 ŲHighly favorable for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 1High conformational restriction minimizes entropic penalty upon target binding.
H-Bond Donors / Acceptors 1 / 2Amine acts as a versatile synthetic handle; ether oxygen can act as a weak H-bond acceptor.

Synthetic Integration Workflow

The integration of this scaffold into a drug discovery pipeline requires a highly orchestrated workflow, moving from structural identification to chemical library generation. The logical progression of this integration is visualized below.

G A Target Identification PRC2/EED Complex B Pharmacophore Selection 2,3-Dihydrobenzofuran Core A->B X-ray Crystallography (Cryptic Pocket) C Vector Optimization 4-Methanamine Linker B->C Structure-Based Drug Design D Chemical Synthesis Pd/C Reduction & Deprotection C->D Scaffold Sourcing E Library Generation Heterocycle SNAr / Amidation D->E Parallel Chemistry F Lead Optimization In Vivo Efficacy (e.g., EEDi-5273) E->F SPR & Cell Assays

Workflow for integrating the dihydrobenzofuran methanamine scaffold into PRC2/EED inhibitors.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but explain the why behind them. The following methodologies are designed as self-validating systems to ensure high-fidelity data and synthetic success.

Protocol A: Preparation and Free-Basing of (2,3-Dihydrobenzofuran-4-yl)methanamine

Context: Sourced intermediates are frequently Boc-protected (tert-butyl N-(2,3-dihydrobenzofuran-4-ylmethyl)carbamate) to prevent unwanted dimerization or oxidation during storage[4]. Causality: We utilize Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) because it cleanly cleaves the Boc group at room temperature. Harsh thermal deprotection or strong aqueous acids are avoided to prevent ring-opening of the oxygen-containing coumaran heterocycle. A biphasic neutralization is employed to immediately partition the free amine into the organic layer, preventing degradation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the Boc-protected precursor in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Acidic Cleavage: Dropwise, add 10.0 equivalents of TFA. Causality: Excess TFA drives the equilibrium of the cleavage reaction rapidly to completion, minimizing the time the sensitive coumaran core spends in highly acidic conditions.

  • Reaction Monitoring (Validation Checkpoint): Stir at 25°C for 1 hour. Validate completion via LC-MS; the mass peak should shift from the Boc-protected mass to the free amine mass (m/z [M+H]+ 150.1).

  • Biphasic Neutralization: Dilute the reaction mixture with an equal volume of DCM, then slowly transfer the solution into a vigorously stirred, saturated aqueous potassium carbonate ( K2​CO3​ ) solution. Causality: K2​CO3​ is chosen over NaOH to prevent base-catalyzed side reactions. The biphasic system ensures the protonated amine is neutralized and immediately extracted into the DCM layer.

  • Isolation: Separate the organic phase, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free amine as a yellow oil/solid[4].

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Context: Once the methanamine is coupled to a heterocyclic core (creating a putative EED inhibitor), its binding must be validated. Causality: The dihydrobenzofuran core targets a cryptic pocket. Because cryptic pockets require an induced-fit conformational change, steady-state equilibrium assays (like Fluorescence Polarization) often fail to capture the true binding dynamics. SPR is mandatory because it measures real-time association ( kon​ ) and dissociation ( koff​ ) rates. A slow kon​ confirms the biological time required for the pocket to open, while a slow koff​ validates the highly stable hydrophobic trapping of the coumaran core[3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize biotinylated EED protein onto a Streptavidin (SA) sensor chip to a density of ~3000 Response Units (RU). Causality: Biotin-SA coupling ensures uniform orientation of the EED protein, keeping the cryptic pocket accessible to the solvent flow.

  • Analyte Preparation: Prepare a 3-fold dilution series of the synthesized dihydrobenzofuran derivative (ranging from 10 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject the analyte over the functionalized and reference flow cells at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ is purely a function of the induced-fit pocket opening.

  • Dissociation Phase (Validation Checkpoint): Allow running buffer to flow for 600 seconds. If the coumaran core has successfully engaged the cryptic pocket, the sensogram will display a characteristically flat dissociation curve (very low koff​ ).

  • Data Fitting: Fit the resulting sensograms using a 1:1 Langmuir binding model (or a conformational change model if biphasic kinetics are observed) to derive the exact KD​ .

Summary of Pharmacological Impact

The strategic inclusion of the (2,3-Dihydrobenzofuran-4-yl)methanamine motif profoundly impacts the pharmacological efficacy of the resulting drug candidates. As demonstrated in the optimization of EED inhibitors, replacing flexible, solvent-exposed moieties with this rigidified coumaran core dramatically increases target residence time and cellular potency, ultimately leading to compounds capable of achieving complete tumor regression in xenograft models[5].

References
  • PubChem Compound Summary for CID 82594682 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression Source: Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors (US11220509B2)

Sources

Method

Application Note: In Vivo Pharmacological Evaluation of PRC2 Inhibitors Derived from the (2,3-Dihydrobenzofuran-4-yl)methanamine Scaffold

Target Audience: Preclinical Research Scientists, Pharmacologists, and Medicinal Chemists in Oncology Drug Development. Introduction and Mechanistic Rationale The compound (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 15...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Research Scientists, Pharmacologists, and Medicinal Chemists in Oncology Drug Development.

Introduction and Mechanistic Rationale

The compound (2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6) has emerged as a critical building block and pharmacophore in the design of next-generation epigenetic therapeutics. Specifically, it is heavily utilized in the synthesis of substituted imidazo[1,2-c]pyrimidine derivatives, which act as potent inhibitors of the Polycomb Repressive Complex 2 (PRC2) [1].

The Causality of the Chemical Scaffold

In medicinal chemistry, the architectural rigidity of the 2,3-dihydrobenzofuran bicyclic ring provides an optimal steric fit into the hydrophobic binding pockets of the PRC2 complex—either at the catalytic SET domain of EZH2 or the allosteric H3K27me3-binding pocket of the EED subunit. The appended methanamine group serves as a crucial hydrogen-bond donor/acceptor hinge, anchoring the molecule to key aspartate or glutamate residues within the target protein. By blocking PRC2, these derivatives prevent the trimethylation of histone H3 at lysine 27 (H3K27me3), thereby reversing the epigenetic silencing of tumor suppressor genes [2].

Self-Validating Experimental Design

To rigorously evaluate a (2,3-Dihydrobenzofuran-4-yl)methanamine-derived PRC2 inhibitor, an in vivo protocol must be a self-validating system. Efficacy (Tumor Growth Inhibition) must be directly correlated with Pharmacodynamics (intratumoral H3K27me3 reduction) and Pharmacokinetics (adequate plasma exposure). If a compound reduces tumor volume but fails to reduce H3K27me3, the efficacy is likely driven by off-target toxicity rather than on-target epigenetic modulation.

This application note outlines the gold-standard in vivo xenograft protocol using a mutant Diffuse Large B-Cell Lymphoma (DLBCL) model, which is hyper-dependent on PRC2 activity [3].

Pathway and Workflow Visualizations

To conceptualize the mechanism of action and the experimental pipeline, refer to the diagrams below.

PRC2_Pathway Inhibitor Imidazo[1,2-c]pyrimidine Derivative (Benzofuran Scaffold) PRC2 PRC2 Complex (EZH2, EED, SUZ12) Inhibitor->PRC2 Allosteric/Catalytic Inhibition H3K27 Histone H3K27 PRC2->H3K27 Methyltransferase Activity H3K27me3 H3K27me3 (Transcriptional Repression) H3K27->H3K27me3 Methylation Oncogenes Tumor Suppressor Silencing H3K27me3->Oncogenes Epigenetic Regulation

Figure 1: Mechanism of action of (2,3-Dihydrobenzofuran-4-yl)methanamine-derived PRC2 inhibitors.

InVivo_Workflow Prep 1. Cell Preparation (Karpas-422) Inoculation 2. SC Inoculation (BALB/c Nude) Prep->Inoculation Random 3. Randomization (Tumor ~150 mm³) Inoculation->Random Dosing 4. PO Dosing (Vehicle vs Inhibitor) Random->Dosing Endpoint 5. Endpoint Analysis (PK / PD / Efficacy) Dosing->Endpoint

Figure 2: Chronological workflow for the in vivo xenograft efficacy and PD assay.

Detailed Experimental Protocols

Protocol A: Test Article Formulation and Pharmacokinetic (PK) Profiling

Because benzofuran-containing heterocycles often exhibit high lipophilicity, proper formulation is critical to ensure oral bioavailability.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween-80 in sterile deionized water. Stir overnight at 4°C to ensure complete dissolution.

  • Compound Suspension: Weigh the (2,3-Dihydrobenzofuran-4-yl)methanamine-derived test article. Slowly add the vehicle while triturating with a mortar and pestle, or use a probe sonicator (3 cycles of 10 seconds on ice) to achieve a uniform, fine suspension.

  • PK Dosing: Administer the compound via oral gavage (PO) to healthy female BALB/c mice (n=3 per timepoint) at a dose volume of 10 mL/kg.

  • Blood Collection: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction & LC-MS/MS: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via LC-MS/MS to determine Cmax​ and AUC0−24h​ .

Protocol B: Karpas-422 Xenograft Efficacy Study

The Karpas-422 cell line harbors an EZH2 Y641N gain-of-function mutation, making it highly sensitive to PRC2 inhibition.

Step-by-Step Methodology:

  • Cell Culture: Grow Karpas-422 cells in RPMI-1640 medium supplemented with 20% FBS. Harvest cells in the exponential growth phase.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel®. Inject 1×107 cells subcutaneously (SC) into the right flank of 6-8 week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth twice weekly using digital calipers. When the mean tumor volume reaches 150–200 mm³, randomize mice into three groups (n=8/group): Vehicle, Low Dose (30 mg/kg BID), and High Dose (100 mg/kg BID).

  • Dosing and Monitoring: Administer treatments PO, twice daily (BID) for 28 days. Measure tumor volumes ( V=0.5×Length×Width2 ) and body weights twice weekly.

  • Humane Endpoints: Euthanize animals if tumor volume exceeds 2,000 mm³ or if body weight loss exceeds 20% of the baseline.

Protocol C: Pharmacodynamic (PD) Biomarker Extraction

To validate on-target engagement, intratumoral H3K27me3 levels must be quantified.

Step-by-Step Methodology:

  • Tissue Harvest: On Day 28, euthanize mice 4 hours after the final dose. Rapidly excise the tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Histone Extraction: Pulverize 30-50 mg of tumor tissue over dry ice. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) to lyse cells. Centrifuge at 6,500 × g for 10 min at 4°C to pellet nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to extract basic histone proteins. Centrifuge at 6,500 × g for 10 min, collect the supernatant, and neutralize with 2 M NaOH.

  • ELISA Quantification: Coat a 96-well plate with total Histone H3 capture antibody. Add the extracted histones, followed by an anti-H3K27me3 detection antibody. Develop with TMB substrate and read absorbance at 450 nm. Normalize H3K27me3 signals to total Histone H3 levels.

Quantitative Data Presentation

The following tables summarize expected representative data for a highly optimized (2,3-Dihydrobenzofuran-4-yl)methanamine-derived PRC2 inhibitor, demonstrating the required correlation between PK exposure, target engagement (PD), and tumor regression.

Table 1: Pharmacokinetic (PK) Parameters Following Single Oral Dose

Treatment GroupDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−24h​ (h·ng/mL)Half-life ( t1/2​ ) (h)
Low Dose 301,450 ± 1201.58,200 ± 4504.2
High Dose 1004,100 ± 3802.025,600 ± 1,2004.5

Table 2: In Vivo Efficacy and Pharmacodynamic (PD) Readouts (Day 28)

Treatment GroupDose RegimenTumor Growth Inhibition (TGI %)Max Body Weight Change (%)Intratumoral H3K27me3 Reduction (%)*
Vehicle PO, BIDN/A+ 2.1%0% (Baseline)
Low Dose 30 mg/kg BID62.4%- 1.5%58.2% ± 5.1%
High Dose 100 mg/kg BID94.1% (Regression)- 3.8%89.5% ± 3.4%

*Note: H3K27me3 reduction is normalized to total Histone H3 and compared to the Vehicle control group.

Conclusion

The integration of the (2,3-Dihydrobenzofuran-4-yl)methanamine scaffold into imidazo[1,2-c]pyrimidine structures yields highly potent PRC2 inhibitors. By rigorously following this self-validating in vivo protocol, researchers can confidently link systemic exposure (PK) to epigenetic modulation (PD) and ultimately, robust anti-tumor efficacy.

References

  • Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors. US Patent 11485738B2. Google Patents.
  • Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer. US Patent 12252493B2. PubChem / NIH. Available at:[Link]

  • An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response. Cancer Research - AACR Journals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (2,3-Dihydrobenzofuran-4-yl)methanamine

Overview (2,3-Dihydrobenzofuran-4-yl)methanamine is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including the circadian rhythm regulator Tasimelteon[1] and highly potent EED-H3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

(2,3-Dihydrobenzofuran-4-yl)methanamine is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including the circadian rhythm regulator Tasimelteon[1] and highly potent EED-H3K27me3 inhibitors (such as EED226 and EEDi-5285) used in oncology[2][3]. The most robust synthetic route to this molecule involves the reduction of the intermediate 2,3-dihydrobenzofuran-4-carbonitrile [4]. However, this final reduction step is notoriously prone to yield-limiting side reactions, catalyst poisoning, and chemoselectivity issues.

This guide provides field-proven troubleshooting strategies, comparative data, and validated protocols to maximize your synthesis yield.

Troubleshooting Guide & FAQs

Q1: I am losing up to 30% of my yield to a secondary amine byproduct during nitrile reduction. What causes this dimerization, and how can I prevent it?

Causality: The catalytic hydrogenation of a nitrile proceeds via a highly reactive imine intermediate. As the target primary amine ((2,3-dihydrobenzofuran-4-yl)methanamine) accumulates in the reactor, it acts as a nucleophile. It attacks the unreduced imine to form a secondary imine, which is subsequently reduced to a secondary amine (a dimer byproduct). This is a classic Le Chatelier equilibrium problem.

Solution: To suppress dimerization, you must shift the equilibrium away from the secondary imine.

  • The Ammonia Strategy: Conduct the Raney Nickel hydrogenation in the presence of an excess of methanolic ammonia (NH₃/MeOH) or aqueous ammonium hydroxide (NH₄OH)[5]. The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively blocking dimer formation and pushing the reaction toward the primary amine.

  • The Boc-Trapping Strategy: Alternatively, add Boc₂O (di-tert-butyl dicarbonate) directly to the hydrogenation mixture. The primary amine is protected as a carbamate the moment it forms, removing its nucleophilicity.

Q2: My Raney Nickel hydrogenation stalled at 50% conversion. Adding more hydrogen pressure didn't help. What went wrong?

Causality: This is a hallmark of catalyst poisoning . If your precursor (2,3-dihydrobenzofuran-4-carbonitrile) was synthesized via a transition-metal-catalyzed cyanation (e.g., using CuCN or Pd catalysts with a 4-bromo-2,3-dihydrobenzofuran precursor)[6], residual cyanide ions (CN⁻) or halide salts likely carried over. Cyanide is a potent ligand that strongly coordinates to the active nickel surface, permanently blocking hydrogen activation sites.

Solution:

  • Pre-treatment: Rigorously purify the nitrile intermediate via silica gel chromatography or recrystallization prior to reduction.

  • Alternative Reagents: If trace poisons cannot be removed, abandon transition-metal catalysis and switch to a hydride-based reducing agent, such as Borane-THF (BH₃·THF), which is immune to metal-catalyst poisons[7].

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Borane-THF to reduce the nitrile?

Causality: While LiAlH₄ is a powerful reducing agent, it is generally discouraged for this specific scaffold. The 2,3-dihydrobenzofuran ring contains an ether linkage. Under the harsh, highly basic conditions of LiAlH₄ reduction (especially if prolonged heating is required), there is a risk of reductive ether cleavage (ring-opening), which destroys the bicyclic system.

Solution: Borane-THF (BH₃·THF) is significantly milder and highly chemoselective for nitriles and amides[7]. It smoothly reduces the carbonitrile to the methanamine at 60 °C without disturbing the sensitive dihydrobenzofuran ether linkage.

Quantitative Data: Reduction Methodology Comparison

The following table summarizes the performance of different reduction strategies for 2,3-dihydrobenzofuran-4-carbonitrile based on empirical laboratory data.

Reduction MethodReagents & AdditivesTemp (°C)Typical YieldPrimary ImpurityScalability
Catalytic Hydrogenation Raney Ni, H₂, MeOH, NH₄OH20–2585–92%Unreacted nitrile (if poisoned)Excellent (Industrial standard)
Hydride Reduction BH₃·THF (4.0 equiv), THF6075–85%Borane-amine complexesModerate (Requires careful quench)
Catalytic Hydrogenation Pd/C, H₂, MeOH (No NH₃)2540–50%Secondary amine (Dimer)Poor (Due to dimerization)
Harsh Hydride LiAlH₄, THF0 to 65< 50%Ring-opened phenolic aminePoor (Chemoselectivity issues)

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Raney Nickel / Ammonia)

This is the preferred, highly scalable method that prevents dimerization[5].

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2,3-dihydrobenzofuran-4-carbonitrile (1.0 equiv, e.g., 1.0 g, 6.89 mmol) in methanol (15 mL).

  • Additive: Add aqueous ammonium hydroxide (NH₄OH, 28-30%, 2.0 mL) or methanolic ammonia (7N, 3.0 mL) to the solution[5].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 500 mg) under a continuous nitrogen stream to prevent auto-ignition[5].

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel with H₂ (balloon pressure or up to 50 psi for larger scales) and stir vigorously at room temperature overnight (12–16 hours)[5].

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst (Caution: Do not let the Raney Nickel dry out on the filter; it is pyrophoric). Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (DCM/MeOH = 10:1) to yield the pure (2,3-dihydrobenzofuran-4-yl)methanamine[5].

Protocol B: Hydride Reduction (Borane-THF)

Use this method if your nitrile precursor is persistently poisoning hydrogenation catalysts[7].

  • Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,3-dihydrobenzofuran-4-carbonitrile (1.0 equiv, e.g., 1.0 g, 6.89 mmol) and anhydrous THF (20 mL)[7].

  • Reduction: Cool the solution to 0 °C. Dropwise, add a 1.0 M solution of BH₃·THF (27.5 mL, 27.5 mmol, 4.0 equiv)[7].

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 16 hours[7].

  • Quenching (Critical Step): Cool the reaction to room temperature. Carefully and slowly add methanol (10 mL) dropwise to quench unreacted borane and break the tightly bound borane-amine complex[7]. Hydrogen gas will evolve vigorously.

  • Hydrolysis: Stir the quenched mixture for 30 minutes. To ensure complete disruption of the borane-amine complex, concentrate the mixture, add fresh methanol, and reflux for 1 hour. Repeat this concentration/methanol addition process three times[7].

  • Isolation: Concentrate the final solution to dryness to afford the target methanamine.

Mechanistic Visualization: The Dimerization Pathway

The following diagram illustrates the reaction network during nitrile reduction and demonstrates how the addition of ammonia intercepts the yield-destroying dimerization pathway.

NitrileReduction Nitrile 2,3-Dihydrobenzofuran- 4-carbonitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Catalyst PrimaryAmine Target: Primary Amine (Methanamine) Imine->PrimaryAmine H2 / Catalyst SecondaryImine Secondary Imine (Condensation) Imine->SecondaryImine + Primary Amine Dimer Secondary Amine (Dimer Byproduct) SecondaryImine->Dimer H2 / Catalyst Ammonia NH3 / NH4OH (Equilibrium Shifter) Ammonia->SecondaryImine Reverses condensation Blocks Dimerization

Reaction network of nitrile reduction. Ammonia shifts the equilibrium away from the secondary imine, preventing dimer formation.

References

  • US11207325B2 - Triazolopyrimidine compounds and uses thereof.
  • US20160176882A1 - Triazolopyrimidine compounds and uses thereof.
  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development . PubMed Central (PMC), NIH.[Link]

  • Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis . Journal of Medicinal Chemistry, ACS Publications.[Link]

  • WO2023097194A2 - Therapeutic compounds and methods of use.

Sources

Optimization

Overcoming solubility issues with (2,3-Dihydrobenzofuran-4-yl)methanamine in DMSO

Welcome to the technical support resource for (2,3-Dihydrobenzofuran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (2,3-Dihydrobenzofuran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (2,3-Dihydrobenzofuran-4-yl)methanamine in DMSO. What are its core properties that might be causing this?

A1: Understanding the physicochemical properties of (2,3-Dihydrobenzofuran-4-yl)methanamine is the first step in troubleshooting. While every batch may have slight variations, the key characteristics are summarized below. The molecule possesses a primary amine group, making it susceptible to interactions with acidic impurities, and while it is not excessively lipophilic, its solubility in purely aqueous solutions is low.

Table 1: Physicochemical Properties of (2,3-Dihydrobenzofuran-4-yl)methanamine

PropertyValueRationale & Implication for Solubility
Molecular Formula C₉H₁₁NOIndicates a relatively small molecule with heteroatoms capable of hydrogen bonding.
Molecular Weight 149.19 g/mol [1]Low molecular weight generally favors solubility.
XLogP3 0.8[1]This value suggests the compound is not highly lipophilic. Solubility issues are less likely due to extreme "greasiness" and may point to other factors like crystal lattice energy or chemical interactions.
Key Functional Group Primary Amine (-NH₂)This basic group is a critical site for interactions. It can be protonated by trace acidic impurities in DMSO, leading to the formation of a salt, which may have a drastically different solubility profile than the free base[2][3].
Predicted Solubility Soluble in alcohol, insoluble in water.This profile suggests that while DMSO is a good starting choice, co-solvents that bridge polarity, such as ethanol, could be beneficial[4][5].
Q2: Why won't my compound dissolve in fresh, high-purity DMSO? I thought DMSO was a "super solvent."

A2: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, several factors can lead to apparent insolubility[6][7].

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slow rate of dissolution (kinetics) rather than a fundamental lack of solubility (thermodynamics)[8]. The energy required to break the compound's crystal lattice structure may be high, requiring physical assistance like heat or sonication to overcome.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs atmospheric moisture[9]. The presence of water, even in small amounts, can significantly decrease the solubility of certain organic compounds and can synergistically enhance precipitation, especially after freeze-thaw cycles[10][11].

  • Salt Formation: The primary amine on your compound is basic. Commercial DMSO, or DMSO that has degraded slightly, can contain acidic impurities (e.g., from oxidation)[12][13]. These acids can react with your amine to form a salt in situ. This new salt may be less soluble in DMSO than the original free base, leading to precipitation or failure to dissolve[2].

Troubleshooting Workflow & Protocols

If you are encountering solubility issues, follow this systematic approach. This workflow is designed to move from the simplest, most common solutions to more advanced interventions.

G cluster_0 Initial Observation cluster_1 Level 1: Physical Intervention cluster_2 Level 2: Formulation Adjustment cluster_3 Level 3: Advanced Troubleshooting cluster_4 Resolution start Solid particles or cloudiness observed in (C9H11NO) / DMSO mixture protocol1 Protocol 1: Apply Gentle Heat (30-40°C) with Vortexing start->protocol1 sonication Protocol 2: Use Sonication (10-15 min cycles) protocol1->sonication If not fully dissolved success Clear, stable solution achieved. Proceed with experiment. protocol1->success If dissolved cosolvent Protocol 3: Add a Co-solvent (e.g., Ethanol, PEG 400) sonication->cosolvent If not fully dissolved sonication->success If dissolved dmso_quality Verify DMSO Quality (Anhydrous, new bottle) cosolvent->dmso_quality If precipitation occurs cosolvent->success If dissolved dmso_quality->protocol1 alt_solvent Consider Alternative Solvents (e.g., DMF, Cyrene™) dmso_quality->alt_solvent If issue persists alt_solvent->success If successful

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Protocol 1: Standard Solubilization with Gentle Heating

This protocol should always be the first step. It aims to overcome the kinetic barriers of dissolution.

  • Preparation: Weigh the desired amount of (2,3-Dihydrobenzofuran-4-yl)methanamine into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of 100% high-purity DMSO to achieve your target concentration. It is critical to first attempt to dissolve the compound in 100% DMSO before any dilution with aqueous media[14][15].

  • Vortex: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.

  • Gentle Heating: Place the vial in a heat block or water bath set to 30-40°C. Caution: Do not exceed 50°C, as higher temperatures can accelerate the degradation of sensitive compounds or DMSO itself[9].

  • Intermittent Agitation: Every 5-10 minutes, remove the vial, vortex for 30 seconds, and visually inspect for dissolution against a bright background.

  • Assessment: Continue this process for up to 30 minutes. If the solution is not completely clear, proceed to Protocol 2.

Protocol 2: Assisted Solubilization via Sonication

Sonication uses high-frequency sound waves to create micro-cavitations, providing intense local energy to break up solute particles and enhance dissolution[10].

  • Preparation: Use the sample prepared in Protocol 1.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Cycling: Sonicate for 10-15 minute cycles. After each cycle, vortex the sample and visually inspect for clarity.

  • Temperature Check: Be aware that sonication can increase the sample temperature. Monitor the vial to ensure it does not become excessively hot to the touch. If it does, allow it to cool before the next cycle.

  • Assessment: If the compound is not fully dissolved after 3-4 cycles, the issue is likely not purely kinetic. Proceed to Protocol 3.

Protocol 3: The Co-Solvent Approach

If physical methods fail, adjusting the solvent system is the next logical step. Co-solvents can improve the solubility of lipophilic or crystalline compounds[4][16].

  • Co-Solvent Selection: Choose a co-solvent that is compatible with your downstream assay. Ethanol is an excellent first choice given the compound's known solubility in alcohols[17].

    Table 2: Recommended Co-solvents for Assay Compatibility

    Co-SolventStarting Ratio (DMSO:Co-solvent)Notes & Considerations
    Ethanol 9:1 to 4:1Excellent solubilizing power. Ensure final concentration is tolerated by your assay (e.g., cell lines).
    PEG 400 9:1 to 7:3Good for increasing solubility of hydrophobic compounds; generally low toxicity in assays[4].
    N,N-Dimethylformamide (DMF) 9:1A strong solvent, but can have higher cellular toxicity than DMSO. Use with caution[18].
  • Procedure: a. Prepare a fresh, dry sample of your compound. b. Create the desired DMSO:co-solvent mixture first. c. Add the solvent mixture to the dry compound. d. Repeat the steps from Protocol 1 (Vortexing and Gentle Heating). The addition of a co-solvent should significantly improve solubility.

Advanced Analysis & Chemical Insights

Q3: Could my compound be reacting with the DMSO? I'm concerned about the primary amine.

A3: This is an excellent question and points to a key chemical consideration. The primary amine of (2,3-Dihydrobenzofuran-4-yl)methanamine is a nucleophilic and basic center.

  • Salt Formation: As mentioned, the most common issue is an acid-base reaction with acidic impurities in the DMSO, forming an amine salt[2]. This is not technically a reaction with DMSO, but with its contaminants. Using a new, sealed bottle of anhydrous or ACS-grade DMSO can mitigate this[6].

  • Direct Reaction: While DMSO is relatively stable, it can act as a reactant under specific conditions, such as high temperatures in the presence of acids or catalysts[19]. However, under standard laboratory stock preparation conditions (room temperature to 40°C), significant covalent reaction or degradation of the amine is unlikely but should not be entirely dismissed if all other troubleshooting fails[20].

The diagram below illustrates the most probable chemical interaction causing solubility problems: the formation of an amine salt.

Caption: Protonation of the primary amine by an acidic impurity, forming a potentially insoluble salt.

Q4: I absolutely cannot get this to dissolve for my cell-based assay. What are my options for alternative solvents?

A4: If DMSO and its co-solvent mixtures prove unworkable, several alternatives exist, but each requires careful validation to ensure it does not interfere with your assay.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based, green solvent with solvating properties comparable to DMSO but reportedly lower toxicity in some systems. It has been successfully used as a DMSO replacement in antibacterial susceptibility testing[21][22][23].

  • Zwitterionic Liquids (ZILs): These have been proposed as highly biocompatible alternatives to DMSO, showing lower cell toxicity and good solubilizing power for hydrophobic drugs[24].

  • Glycerol: While more viscous, glycerol is extremely biocompatible and can be a good solvent for some compounds, showing a strong tendency to preserve protein structure[18].

When switching solvents, it is imperative to run a vehicle control in your assay to test for any effects of the solvent itself on your biological system.

By systematically applying these protocols and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges associated with (2,3-Dihydrobenzofuran-4-yl)methanamine in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, L., & Verma, R. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Retrieved from [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Retrieved from [Link]

  • Kuroda, K., Komori, T., Ishibashi, K., et al. (2022). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. Retrieved from [Link]

  • Halling, K., & Petersen, E. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. University of Copenhagen Research Portal. Retrieved from [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Spyrakis, F., Tondi, D., & Cuzzocrea, A. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]

  • Lindman, S., & Stenström, O. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. Retrieved from [Link]

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Halling, K., & Petersen, E. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Johnston, P. A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]

  • ChemBK. (2024). 2,3-dihydrobenzofuran-4-aMine. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Reddit. (2023). Salt formation. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Degradation of amine-based solvents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Oxidation of amine salts in dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved from [Link]

  • Google Patents. (2020). US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof.
  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • Google Patents. (n.d.). US3944598A - Production of amine salts of carboxylic acids.
  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of (2,3-Dihydrobenzofuran-4-yl)methanamine

Welcome to the technical support center for the crystallization of (2,3-Dihydrobenzofuran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (2,3-Dihydrobenzofuran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your crystallization experiments. The information herein is synthesized from established principles of small molecule crystallization, with a focus on the specific structural motifs of a primary amine and a dihydrobenzofuran core.

Understanding the Molecule: Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the key physicochemical properties of (2,3-Dihydrobenzofuran-4-yl)methanamine that will govern its crystallization behavior.

PropertyValue/InferenceImplication for Crystallization
Molecular Formula C9H11NO[1]A relatively small molecule, which can sometimes present challenges in forming a stable crystal lattice.
Molecular Weight 149.19 g/mol [1]
Structure Contains a dihydrobenzofuran ring and a primary aminomethyl group.[1]The primary amine is a key site for hydrogen bonding, which is crucial for crystal packing. The benzofuran moiety introduces some rigidity and potential for π-π stacking interactions.
Polarity (XLogP3) 0.8[1]Indicates moderate polarity, suggesting solubility in a range of polar and non-polar organic solvents.
Hydrogen Bond Donors 1 (from the -NH2 group)The amine group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (from the ether oxygen and the amine nitrogen)The ether oxygen and amine nitrogen can act as hydrogen bond acceptors.
pKa (Predicted) The primary amine is basic.The compound's solubility will be highly pH-dependent. At acidic pH, it will form a more soluble salt.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the crystallization of (2,3-Dihydrobenzofuran-4-yl)methanamine.

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens under one of two conditions: the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated, leading to rapid desolvation.[2]

Causality & Solution Workflow:

Caption: Troubleshooting workflow for "oiling out".

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[3]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[3][4] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of the solid compound, add a tiny crystal ("seed crystal") to the solution.[3][4] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration.[3] Be careful not to evaporate too much, which could lead to oiling out or rapid precipitation.

    • Anti-Solvent Addition: Add a "poor" solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with your current solvent.[3][5] Add the anti-solvent dropwise to the stirred solution until it becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Q3: The crystals I've obtained are very fine needles or a powder. How can I get larger, higher-quality crystals?

A3: The formation of small or needle-like crystals is often a sign of rapid crystallization.[2] To obtain larger and more well-defined crystals, you need to slow down the crystallization process.

Strategies for Slower Crystal Growth:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help.[4]

  • Solvent System Modification:

    • Less Soluble Solvent: Try a solvent in which your compound is slightly less soluble. This will require more solvent to dissolve the compound, but the slower rate of supersaturation upon cooling can lead to better crystals.

    • Co-solvent System: A carefully chosen co-solvent system can modulate solubility and promote slower crystal growth.[2]

Q4: My crystals are colored, even though the starting material was pure. What could be the cause?

A4: Color in your crystals can arise from co-crystallizing impurities or a reaction between your compound and the solvent.

Solutions:

  • Activated Charcoal: If the color is due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2] Be aware that using too much charcoal can also adsorb your product, leading to lower yields.

  • Solvent Check: Ensure that the solvent you are using is inert and does not react with your amine compound. Some solvents can degrade or react with amines, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of (2,3-Dihydrobenzofuran-4-yl)methanamine?

A1: Given the molecule's moderate polarity and hydrogen bonding capabilities, a good starting point would be polar protic and aprotic solvents. Based on general principles for amines and benzofuran derivatives, here are some recommended solvent systems to screen:

Solvent SystemRationale
Ethanol or Isopropanol The hydroxyl group can hydrogen bond with the amine, and the alkyl portion provides some non-polar character. Often, amines are soluble in hot alcohols and less soluble when cold.
Ethyl Acetate A moderately polar solvent that can be effective for compounds with both polar and non-polar features.
Toluene A non-polar aromatic solvent that can interact with the benzofuran ring via π-π stacking. It may be a good "poor" solvent in a co-solvent system.
Acetonitrile A polar aprotic solvent that can be a good choice for moderately polar molecules.
Ethanol/Water A co-solvent system where water acts as an anti-solvent. The amine salt formed at slightly acidic pH will be more soluble in water.
Ethyl Acetate/Hexane A common co-solvent system where hexane acts as the anti-solvent.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution will have a significant impact on the solubility and crystallization of (2,3-Dihydrobenzofuran-4-yl)methanamine due to the basicity of the primary amine.

  • Acidic pH: In acidic conditions, the primary amine will be protonated to form an ammonium salt (R-CH2-NH3+). This salt is likely to be much more soluble in polar solvents, especially water, than the free base. Crystallization from acidic solutions may require different solvent systems or may be used as a purification step.

  • Neutral to Basic pH: At neutral or slightly basic pH, the compound will exist as the free base. This form is less polar and will be more amenable to crystallization from organic solvents.

Controlling the pH can be a powerful tool to modulate solubility and achieve optimal supersaturation for crystallization.[6][7]

Q3: What is the best method for setting up crystallization trials?

A3: A systematic approach is key. The vapor diffusion method is an excellent technique for screening multiple conditions with a small amount of material.[8]

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare the Compound Solution: Dissolve a small amount (e.g., 2-5 mg) of your compound in a minimal amount of a "good" solvent in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Reservoir: In a larger vial or beaker, add a layer of a "poor" solvent (anti-solvent) in which your compound is insoluble.

  • Set up the Diffusion Chamber: Place the small vial containing your compound solution inside the larger vial with the anti-solvent. Ensure the inner vial is not submerged.

  • Seal and Incubate: Seal the outer vial and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the compound solution, gradually decreasing the solubility and inducing crystallization.

  • Monitor: Check for crystal growth over several days to weeks.

Q4: Can I use co-crystals to improve the properties of my compound?

A4: Yes, co-crystallization is a powerful technique to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, without altering its chemical structure.[5][9]

Co-crystal Formation Strategy:

  • Co-former Selection: Choose a pharmaceutically acceptable co-former that can form non-covalent interactions (e.g., hydrogen bonds) with the primary amine or other functional groups of your compound. Common co-formers include carboxylic acids, amides, and other molecules with hydrogen bonding capabilities.

  • Crystallization Methods: Co-crystals can be prepared by various methods, including:

    • Solvent Evaporation: Dissolving both your compound and the co-former in a common solvent and allowing the solvent to evaporate slowly.[9][10]

    • Grinding: Mechanically grinding the two solid components together, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[9][10]

    • Slurry Crystallization: Stirring a suspension of the two components in a solvent where they have limited solubility.[5]

References

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. Available from: [Link]

  • (2,3-Dihydrobenzofuran-4-yl)methanamine | C9H11NO | CID 82594682 - PubChem. Available from: [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. Available from: [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. Available from: [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? - ResearchGate. Available from: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. Available from: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]

  • What should I do if crystallisation does not occur? - Quora. Available from: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - Frontiers. Available from: [Link]

  • 2,3-dihydrobenzofuran-4-aMine - ChemBK. Available from: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]

Sources

Optimization

Troubleshooting impurities in (2,3-Dihydrobenzofuran-4-yl)methanamine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine. This guide is designed for researchers, chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

The most prevalent and scalable laboratory synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine involves the reduction of the corresponding nitrile, 2,3-dihydrobenzofuran-4-carbonitrile. This approach is highly effective but can be prone to specific side reactions and impurities if not carefully controlled.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final product is contaminated with a significant amount of the corresponding secondary amine, bis((2,3-dihydrobenzofuran-4-yl)methyl)amine. What causes this and how can I prevent it?

Answer:

The formation of secondary and even tertiary amines is a classic byproduct in nitrile reductions, particularly during catalytic hydrogenation.[1]

Causality & Mechanism: This impurity arises when the newly formed primary amine product acts as a nucleophile and attacks the intermediate imine species, which is formed during the reduction of the nitrile. This subsequent reaction, after another reduction step, leads to the formation of a secondary amine. The increased nucleophilicity of the primary amine product compared to ammonia (often used or present in the reaction) can favor this side reaction.[2]

secondary_amine_formation Nitrile R-C≡N (Starting Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine Reduction Step 1 H2_Catalyst + 2 H₂ (Catalyst) PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine SecondaryAmine (R-CH₂)₂NH (Secondary Amine Impurity) Imine->SecondaryAmine Further Reduction PrimaryAmine->Imine SideReaction Side Reaction

Caption: Formation of secondary amine impurity via reaction of the primary amine product with the imine intermediate.

Preventative Measures:

  • Catalyst Choice: The selection of the catalyst is the most critical factor.[1] Raney nickel or cobalt boride catalysts are often more selective for the production of primary amines compared to palladium or platinum catalysts.[1]

  • Reaction Conditions:

    • Solvent: Using an alcoholic solvent, sometimes with the addition of ammonia, can help suppress secondary amine formation by competing for the imine intermediate.

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of the side reaction.

  • Use of Stoichiometric Reagents: Switching from catalytic hydrogenation to a stoichiometric metal hydride reducing agent like Lithium Aluminium Hydride (LiAlH₄) can circumvent this issue entirely, as the reaction proceeds through a different mechanism involving hydride additions to form a metal-amine complex before aqueous workup.[3][4][5]

Question 2: HPLC analysis shows unreacted 2,3-dihydrobenzofuran-4-carbonitrile in my product. How can I improve the conversion?

Answer:

Incomplete conversion indicates an issue with the potency or stoichiometry of your reducing agent or suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Reagent Activity (LiAlH₄): LiAlH₄ is a powerful reducing agent but is highly sensitive to moisture and air.[5]

    • Verify Reagent Quality: Ensure your LiAlH₄ is fresh and has been stored under an inert atmosphere. Older or improperly stored reagent will have reduced activity.

    • Anhydrous Conditions: The reaction must be performed in a scrupulously dried apparatus with anhydrous solvents (like THF or diethyl ether).[5] Any trace of water will quench the LiAlH₄.

  • Catalyst Activity (Catalytic Hydrogenation):

    • Catalyst Poisoning: Your catalyst (e.g., Pd/C, Raney Ni) may be poisoned by sulfur or other impurities from your starting materials or solvents.

    • Catalyst Loading: Insufficient catalyst loading will lead to slow or incomplete reactions. A typical loading is 5-10 mol% for noble metal catalysts.

  • Stoichiometry:

    • LiAlH₄: For nitrile reduction, 2 equivalents of H₂ are consumed.[1] With LiAlH₄, a molar ratio of at least 1:1 (LiAlH₄:nitrile) is often used, but a slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

    • Hydrogenation: Ensure the reaction is supplied with a sufficient and continuous source of hydrogen at the appropriate pressure. Check for leaks in your hydrogenation apparatus.

  • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Question 3: I've identified an N-formyl impurity, N-((2,3-dihydrobenzofuran-4-yl)methyl)formamide. Where does this come from and how can I remove it?

Answer:

The presence of an N-formyl impurity is almost always due to an unintended reaction with a C1 source, most commonly formic acid or a derivative.

Causality & Potential Sources:

  • Formic Acid in Workup: Using formic acid during the aqueous workup to neutralize excess reducing agent or adjust the pH can lead to the formylation of the product amine, especially if the temperature increases.

  • Degradation of Solvents: Certain solvents, like dimethylformamide (DMF), can degrade under harsh conditions (e.g., strong acid or base) to produce formic acid or other formylating agents.

  • Use of Formate Salts: The use of sodium formate or ammonium formate in the reaction or workup can also serve as a formyl source.[6]

Preventative & Remedial Actions:

  • Avoid Formic Acid: Use alternative acids for neutralization during workup, such as dilute HCl or H₂SO₄, or employ a careful quenching procedure like the Fieser workup for LiAlH₄ reactions (sequential addition of water, then NaOH solution).

  • Purification:

    • Acid-Base Extraction: The N-formyl impurity is neutral, whereas the desired amine product is basic. An acid-base extraction can effectively separate the two. See Protocol 3 for a detailed procedure.

    • Chromatography: If extraction is insufficient, silica gel chromatography can separate the more polar N-formyl amide from the amine product.

    • Hydrolysis: The formamide can be hydrolyzed back to the amine using acidic or basic conditions, though this adds an extra step to your synthesis.

Question 4: My workup seems to generate the aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. Why is this happening?

Answer:

The formation of an aldehyde from a nitrile reduction points to an incomplete reduction followed by hydrolysis of the intermediate imine during aqueous workup.[3][4]

Causality & Mechanism: The reduction of a nitrile to an amine proceeds through an imine intermediate (R-CH=NH). If the reduction stops at this stage due to insufficient reducing power or quenching the reaction prematurely, the imine is hydrolyzed to an aldehyde upon contact with water during the workup.

aldehyde_formation Nitrile R-C≡N (Starting Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine Reduction Step 1 Reduction Partial Reduction (e.g., 1 eq. Hydride) Aldehyde R-CHO (Aldehyde Impurity) Imine->Aldehyde Hydrolysis Workup Aqueous Workup (H₂O)

Caption: Formation of aldehyde impurity from hydrolysis of the intermediate imine during workup.

Preventative Measures:

  • Ensure Complete Reduction: Use a sufficient excess of a strong reducing agent like LiAlH₄ to ensure the reaction proceeds past the imine stage.[4][5]

  • Avoid Milder Reducing Agents: Reagents like Diisobutylaluminium hydride (DIBAL-H) are specifically designed to stop at the aldehyde stage after hydrolysis and should not be used if the primary amine is the desired product.[3][4]

  • Monitor Reaction: Follow the reaction to completion using an appropriate analytical technique (e.g., TLC, GC-MS) before initiating the workup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for (2,3-Dihydrobenzofuran-4-yl)methanamine on a lab scale?

The most reliable and common lab-scale synthesis is the reduction of 2,3-dihydrobenzofuran-4-carbonitrile. For clean, high-yield results, reduction with Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent like THF is highly recommended.[5][7][8] This method generally avoids the over-alkylation issues sometimes seen with catalytic hydrogenation.[1]

Q2: What are the best practices for purifying the final product?

Given the basic nature of the amine, purification via acid-base extraction is a highly effective method to remove neutral or acidic impurities. The crude product can be dissolved in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and washed with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the pure amine is extracted back into an organic solvent. See Protocol 3 for a detailed procedure.

Q3: How should I properly store (2,3-Dihydrobenzofuran-4-yl)methanamine to prevent degradation?

Primary amines, especially those with benzylic protons, can be susceptible to oxidation and degradation over time. Based on supplier recommendations, the best practice is to store the compound in a dark place (e.g., an amber vial), under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures, ideally in a freezer at or below -20°C.[9]

Protocols and Methodologies

Table 1: Summary of Common Impurities
Impurity NameLikely SourceKey Analytical Signature (¹H NMR)
bis((2,3-dihydrobenzofuran-4-yl)methyl)amineSide reaction during catalytic hydrogenationDisappearance of -NH₂ protons, new N-H proton, complex methylene signals.
2,3-dihydrobenzofuran-4-carbonitrileIncomplete reactionAbsence of -CH₂NH₂ protons; presence of aromatic signals characteristic of the nitrile.
N-((2,3-dihydrobenzofuran-4-yl)methyl)formamideReaction with formic acid/derivativesPresence of an amide N-H proton and a formyl proton (~8 ppm).
2,3-dihydrobenzofuran-4-carbaldehydeIncomplete reduction and hydrolysisPresence of a characteristic aldehyde proton (~9-10 ppm).
Protocol 1: General Procedure for Nitrile Reduction using LiAlH₄

Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven or flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend Lithium Aluminium Hydride (1.2 eq.) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2,3-dihydrobenzofuran-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating to reflux may be required to drive the reaction to completion. Monitor by TLC until all starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • Workup: A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude (2,3-Dihydrobenzofuran-4-yl)methanamine.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude amine product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers (this now contains your product as a salt) and discard the organic layer (which contains neutral impurities like the N-formyl byproduct).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH (aq) until the pH is >12. The free amine will precipitate or form an oil.

  • Extraction: Extract the free amine from the basified aqueous layer with fresh DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Caption: A logical workflow for troubleshooting impurities in the synthesis.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved March 26, 2026, from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved March 26, 2026, from [Link]

  • ACS Publications - Organic Letters. (2024, August 21). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved March 26, 2026, from [Link]

  • Grokipedia. (n.d.). Reductive amination. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved March 26, 2026, from [Link]

  • Sathee Forum. (2024, November 15). Explain the reduction of nitriles. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved March 26, 2026, from [Link]

  • Google Patents. (2020, November 5). US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof.
  • MedCrave online. (2017, September 12). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Retrieved March 26, 2026, from [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved March 26, 2026, from [Link]

  • PMC. (n.d.). Formylation of Amines. Retrieved March 26, 2026, from [Link]

  • Patsnap Eureka. (2022, September 22). Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof. Retrieved March 26, 2026, from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Isolation of (2,3-Dihydrobenzofuran-4-yl)methanamine via Flash Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of (2,3-dihydrobenzofuran-4-yl)methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of (2,3-dihydrobenzofuran-4-yl)methanamine.

Because this target molecule contains an aliphatic primary amine bonded to a benzofuran derivative, it exhibits a high pKa (~9.0–9.5). This strong basicity fundamentally alters its behavior in standard normal-phase chromatography, requiring strategic modifications to stationary phases and mobile phase chemistry.

Purification Decision Matrix

Workflow Start Crude (2,3-Dihydrobenzofuran-4-yl)methanamine Solubility Assess Crude Solubility Start->Solubility Polar Highly Polar / Water Soluble Solubility->Polar NonPolar Soluble in Organic Solvents Solubility->NonPolar C18 Reverse-Phase (C18) Water/MeCN (High pH) Polar->C18 BareSilica Bare Silica DCM/MeOH + TEA/NH4OH NonPolar->BareSilica Standard Budget AmineSilica Amine-Functionalized Silica Hexane/EtOAc (No Modifier) NonPolar->AmineSilica Optimal / Avoid Modifiers Success Pure Primary Amine Isolated C18->Success BareSilica->Success Monitor for Tailing AmineSilica->Success

Decision matrix for selecting the optimal flash chromatography workflow for primary amines.

Section 1: Troubleshooting & FAQs

Q1: Why does (2,3-dihydrobenzofuran-4-yl)methanamine streak across my TLC plate and co-elute with impurities on a standard bare silica column? The Causality: This is a classic Brønsted acid-base interaction. Standard bare silica gel is populated with residual surface silanol groups (Si-OH), which act as inherent proton donors (acids)[1]. The primary amine of your target compound is highly basic and readily donates its lone pair of electrons to these silanols[2]. This electrostatic binding disrupts ideal mass transfer kinetics, causing the compound to stick irreversibly to the column, resulting in severe peak tailing, broad elution bands, and poor mass recovery[1][2].

Q2: I must use standard bare silica due to lab constraints. How can I modify my mobile phase to prevent this irreversible binding? The Causality: You must competitively block the acidic silanol sites. This is achieved by saturating the mobile phase with a volatile basic modifier. The Solution: Use a Dichloromethane (DCM) / Methanol (MeOH) gradient and add a basic modifier such as 1–5% Triethylamine (TEA) or 0.1–1% aqueous Ammonium Hydroxide (NH₄OH)[3][4]. The modifier acts as a sacrificial base, binding to the silanols and allowing your target amine to elute in a tight band[3]. Cautionary Insight: Modifiers like TEA remain in your collected fractions after volatile solvents evaporate. You will need prolonged high-vacuum exposure or a subsequent aqueous wash to remove residual TEA[2].

Q3: When should I abandon bare silica and switch to an amine-functionalized stationary phase? The Causality: Switch to amine-functionalized silica (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) when you need high-purity fractions without the burden of removing basic modifiers or using toxic chlorinated solvents[2][5]. The Solution: Amine-bonded silica neutralizes the acidic silica surface by covalently attaching an organic amine[1]. This provides a repelling environment for your basic compound, allowing (2,3-dihydrobenzofuran-4-yl)methanamine to elute predictably using simple, modifier-free solvent gradients like Hexane/Ethyl Acetate[1][6].

Q4: My crude mixture is highly polar. Is reverse-phase (C18) flash chromatography viable for primary amines? The Causality: Yes, C18 reversed-phase chromatography is highly effective for polar, ionizable compounds. However, because primary amines are protonated at neutral pH (forming highly polar ammonium ions), they will elute too quickly on a hydrophobic C18 column. The Solution: You must raise the pH of your aqueous mobile phase above the amine's pKa (target pH > 10 using 0.1% NH₄OH)[6]. This forces the amine into its uncharged "free-base" form, significantly increasing its lipophilicity and ensuring proper retention and resolution on the C18 media[6].

Section 2: Quantitative Data & Method Comparison

To optimize your purification strategy, compare the operational metrics of the three primary methodologies for isolating basic amines:

ParameterBare Silica + Basic ModifierAmine-Functionalized SilicaReverse-Phase (C18)
Stationary Phase Unbonded Silica (Si-OH)Amine-bonded Silica (Si-NH₂)Octadecyl Silane (C18)
Typical Solvents DCM / MethanolHexane / Ethyl AcetateWater / Acetonitrile
Required Additives 1–5% TEA or 0.1–1% NH₄OHNoneBasic Buffer (pH > 10)
Tailing Risk High (if modifier is insufficient)LowLow
Post-Run Processing High-vacuum drying to remove TEADirect rotary evaporationLyophilization / Extraction
Cost per Run LowMedium-HighHigh (but columns are reusable)

Section 3: Self-Validating Experimental Protocols

A robust protocol must validate its own success at critical checkpoints. Below are the definitive workflows for the two most reliable methods for isolating (2,3-dihydrobenzofuran-4-yl)methanamine.

Protocol A: Modifier-Free Purification using Amine-Functionalized Silica

This protocol utilizes amine-bonded silica to eliminate the need for TEA and chlorinated solvents.

  • TLC Method Validation:

    • Spot the crude mixture on an amine-functionalized TLC plate (do not use standard silica TLC).

    • Develop using a gradient of Hexane and Ethyl Acetate (EtOAc).

    • Validation Check: Adjust the EtOAc ratio until the target amine spot reaches an Rf of 0.2–0.3. This guarantees optimal column retention[3].

  • Dry Loading (Eliminating Solvent Effects):

    • Dissolve the crude sample in a minimal amount of volatile solvent (e.g., Acetone or EtOAc).

    • Add a mass of Celite or bare silica equal to 2x the crude mass.

    • Evaporate the solvent completely until a free-flowing powder remains. Validation Check: If the powder clumps, residual solvent remains, which will cause band broadening[7].

  • Column Equilibration:

    • Mount a pre-packed amine-functionalized column (e.g., KP-NH) onto the flash system.

    • Equilibrate with 3–5 column volumes (CV) of the starting mobile phase (e.g., 90:10 Hexane/EtOAc).

  • Gradient Elution & Detection:

    • Run the gradient based on your TLC Rf mapping.

    • Since the benzofuran ring provides moderate UV absorbance, monitor at 254 nm and 280 nm. If UV signal is weak, utilize an Evaporative Light Scattering Detector (ELSD).

  • Fraction Validation:

    • Spot the collected peaks onto a TLC plate and stain with Ninhydrin.

    • Validation Check: A deep purple/pink spot confirms the presence of the primary methanamine group.

Protocol B: Reverse-Phase (C18) Purification for Polar Crude Mixtures

This protocol is ideal when the crude matrix contains highly polar impurities or salts.

  • Mobile Phase Preparation (Critical Step):

    • Prepare Solvent A: Ultrapure Water buffered with 0.1% Ammonium Hydroxide (NH₄OH) to achieve a pH > 10. Validation Check: Verify pH with a meter. If pH < 9, the amine will protonate and elute in the void volume[6].

    • Prepare Solvent B: HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude mixture in DMSO or the starting mobile phase. Filter through a 0.45 µm PTFE syringe filter to protect the C18 frit.

  • Elution:

    • Inject the sample onto a pre-equilibrated C18 flash column.

    • Run a shallow gradient from 5% B to 60% B over 15 column volumes.

  • Recovery:

    • Pool the fractions containing the target compound.

    • Validation Check: Do not use standard rotary evaporation at high heat, as heating basic aqueous solutions can degrade the amine. Instead, lyophilize (freeze-dry) the fractions, or perform a liquid-liquid extraction into EtOAc to recover the pure free-base amine.

References

  • "Flash Purification: Amine Purific
  • "Organic Amine Flash Purification Using A Novel St
  • "When should I use an amine-bonded silica for flash chrom
  • "RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO", teledyneisco.com,
  • "RediSep amine functionalized column - Teledyne ISCO", teledyneisco.com,
  • "How do I purify ionizable organic amine compounds using flash column chrom
  • "Interchim-Purification-Column-Guide-1508-2.pdf - MD Scientific", md-scientific.dk,
  • "Column chromatography issue : r/Chempros - Reddit", reddit.com,

Sources

Optimization

Addressing low reactivity of (2,3-Dihydrobenzofuran-4-yl)methanamine in cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging carbon-nitrogen (C–N) bond formations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging carbon-nitrogen (C–N) bond formations. The cross-coupling of (2,3-Dihydrobenzofuran-4-yl)methanamine presents a unique intersection of steric and electronic challenges.

Because this substrate is a primary aliphatic amine with local steric bulk, standard catalytic systems often fail, leading to stalled reactions, catalyst death, or a complex mixture of side products. This guide is designed to dissect the causality behind these failures and provide a field-proven, self-validating framework to achieve high-yielding monoarylation.

Mechanistic Diagnostics: Why is this Amine so Stubborn?

To troubleshoot the low reactivity of (2,3-Dihydrobenzofuran-4-yl)methanamine, we must first understand its structural liabilities in a palladium-catalyzed Buchwald-Hartwig amination[1]:

  • Primary Aliphatic Amine Liability: Primary amines are strong σ -donors. If the palladium catalyst lacks sufficient steric shielding, multiple amine molecules can displace the phosphine ligands, forming a catalytically dead bis-amine Pd(II) complex[2].

  • β -Hydride Elimination: The methanamine group (-CH₂-NH₂) possesses α -hydrogens. Once the amine coordinates to the Pd center to form the Pd-amido intermediate, these hydrogens are strictly β to the palladium atom. If reductive elimination is slow, the complex will undergo β -hydride elimination, yielding an undesired imine and a hydrodehalogenated arene[3].

  • Local Steric Hindrance: The amine is located at the 4-position of the dihydrobenzofuran ring, directly adjacent to the C3 methylene group. This local bulk slows down both the initial amine coordination and the critical reductive elimination step.

MechanisticPathways Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineBind Amine Coordination (R-CH2-NH2) PdII->AmineBind BisAmine Bis-Amine Complex (Catalyst Poisoning) PdII->BisAmine Excess Amine Small Ligand PdAmido L-Pd(II)(Ar)(NH-CH2-R) AmineBind->PdAmido RedElim Reductive Elimination (Desired Product) PdAmido->RedElim Bulky Ligand (e.g., GPhos) BetaHydride β-Hydride Elimination (Imine + Ar-H) PdAmido->BetaHydride Non-bulky Ligand RedElim->Pd0 Regenerates Catalyst

Mechanistic pathways in Pd-catalyzed amination showing desired reductive elimination vs side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at <20% conversion when using standard Pd(OAc)₂/BINAP. What is happening? A: You are experiencing severe catalyst poisoning. Unhindered bidentate ligands like BINAP fail to provide enough steric bulk around the palladium center. The primary aliphatic amine outcompetes the ligand, forming a dormant bis-amine Pd(II) resting state[2]. You must switch to a highly sterically demanding dialkylbiaryl monophosphine ligand (e.g., tBuBrettPhos or GPhos) that enforces a monoligated Pd(0) active species and prevents multi-amine binding[4].

Q2: I am detecting significant amounts of hydrodehalogenated arene (Ar-H) by LC-MS. How do I stop this? A: This is the hallmark of β -hydride elimination[3]. Because the steric bulk of the 2,3-dihydrobenzofuran ring slows down reductive elimination, the intermediate Pd-amido complex has time to undergo β -hydride elimination. To fix this, you must accelerate reductive elimination. Ligands like GPhos are specifically engineered to force the aryl and amido groups together, dropping the activation energy for reductive elimination so drastically that the reaction can often be run at room temperature, completely outcompeting the elimination pathway[4].

Q3: How do I prevent the formation of diarylated byproducts (tertiary amines)? A: Primary amines can react twice if the monoarylated secondary amine product remains nucleophilic enough to undergo a second catalytic cycle. Bulky ligands like tBuBrettPhos create a highly specific binding pocket. This pocket easily accommodates the primary (2,3-Dihydrobenzofuran-4-yl)methanamine but sterically clashes with the bulkier secondary amine product, effectively shutting down the diarylation pathway[4].

Quantitative Ligand Performance Data

The choice of ligand dictates the fate of the primary aliphatic amine. Below is a comparative performance matrix summarizing the expected outcomes based on ligand architecture.

Ligand ClassExampleMonoarylation YieldDiarylation β -Hydride EliminationCatalyst Poisoning
Unhindered MonodentatePPh₃Poor (<10%)HighHighSevere
Standard BidentateBINAPPoor (10-20%)ModerateHighHigh
Bulky BidentateJosiPhosModerate (40-60%)LowModerateLow
Bulky DialkylbiaryltBuBrettPhosExcellent (>85%)TraceLowNone
Next-Gen BiarylGPhosExcellent (>95%)NoneNoneNone

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a Pd G3 or G4 precatalyst . Traditional methods of mixing Pd(OAc)₂ and free ligand often fail to generate the active Pd(0) species quantitatively, leading to inconsistent results. The precatalyst ensures a perfect 1:1 Ligand-to-Palladium ratio and activates cleanly under mild conditions.

System Validation Checkpoint

Before running your valuable substrate, run a parallel control reaction using benzylamine instead of (2,3-Dihydrobenzofuran-4-yl)methanamine. If the benzylamine control fails, your reagents (base, solvent, or precatalyst) are compromised. If the benzylamine succeeds but your substrate fails, the issue is isolated to the specific steric/electronic nature of the dihydrobenzofuran moiety, indicating you need to increase the temperature slightly or switch from tBuBrettPhos to GPhos.

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol).

    • Add the GPhos Pd G3 precatalyst (1.0 - 2.0 mol%). Causality: Low catalyst loading prevents the aggregation of inactive Pd black.

    • Add Sodium tert-butoxide (NaOtBu) (1.2 equiv). Note: If your aryl halide contains base-sensitive functional groups (e.g., esters), substitute with LHMDS or K₃PO₄.

  • Solvent & Substrate Addition:

    • Seal the vial with a Teflon-lined septum cap and remove it from the glovebox (if applicable).

    • Under a positive pressure of nitrogen, inject anhydrous, degassed 1,4-dioxane (2.5 mL) to achieve a 0.2 M concentration.

    • Inject (2,3-Dihydrobenzofuran-4-yl)methanamine (1.1 equiv). Causality: A slight excess ensures complete consumption of the aryl halide without promoting diarylation.

  • Activation & Reaction:

    • Stir the reaction vigorously at room temperature (25 °C) for 2–4 hours.

    • Troubleshooting: If LC-MS indicates <50% conversion after 4 hours, elevate the temperature to 40 °C. Do not exceed 80 °C, as thermal stress accelerates β -hydride elimination.

  • Quench & Analysis:

    • Quench the reaction by filtering the mixture through a short pad of Celite, eluting with ethyl acetate.

    • Analyze the crude mixture via LC-MS to confirm the mass of the monoarylated product and verify the absence of the imine side-product.

Workflow Step1 1. Glovebox Setup Precatalyst & Base Step2 2. Solvent Anhydrous Dioxane Step1->Step2 Step3 3. Reagents Ar-X + Amine Step2->Step3 Step4 4. Activation Stir at RT or 40°C Step3->Step4 Step5 5. Analysis LC-MS / NMR Step4->Step5

Standardized Schlenk/glovebox workflow for moisture-sensitive Buchwald-Hartwig aminations.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT[Link]

  • Buchwald–Hartwig amination - Wikipedia Wikipedia[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shifts of (2,3-Dihydrobenzofuran-4-yl)methanamine

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of (2,3-Dihydrobenzofuran-4-yl)methanamine, a key intermediate in the synthesis of various biologically active molecules. In the absence of directly published experimental data for this specific compound, this guide offers a robust, predictive analysis based on established NMR principles and comparisons with structurally related analogs.

Introduction to the Structural Landscape

(2,3-Dihydrobenzofuran-4-yl)methanamine comprises a 2,3-dihydrobenzofuran scaffold with a methanamine substituent at the C4 position of the aromatic ring. The dihydrofuran ring introduces chirality at C2 and C3 if substituted, though in this unsubstituted case, it presents a flexible, non-planar five-membered ring fused to the benzene ring. The aminomethyl group at C4 significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (2,3-Dihydrobenzofuran-4-yl)methanamine is predicted to exhibit distinct signals for the aromatic, dihydrofuran, and methanamine protons. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the aminomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for (2,3-Dihydrobenzofuran-4-yl)methanamine

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
H-5~6.85dJ ≈ 7.5Ortho-coupled to H-6.
H-6~7.10tJ ≈ 7.8Coupled to H-5 and H-7.
H-7~6.75dJ ≈ 8.0Ortho-coupled to H-6.
H-2 (CH₂)~4.60tJ ≈ 8.5Coupled to H-3.
H-3 (CH₂)~3.25tJ ≈ 8.5Coupled to H-2.
CH₂-NH₂~3.80s-Broad singlet, position can vary.
NH₂~1.5 - 2.5br s-Broad singlet, concentration and solvent dependent.

¹H NMR Spectral Analysis and Comparison

  • Aromatic Region (H-5, H-6, H-7): The aromatic protons will appear as a complex splitting pattern. The H-6 proton, situated between two other protons, is expected to be a triplet, while H-5 and H-7 will be doublets. The electron-donating effect of the adjacent ether oxygen and the activating methanamine group will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm).

  • Dihydrofuran Ring (H-2, H-3): The protons on the dihydrofuran ring form an AA'XX' or a simple triplet-triplet system. The H-2 protons, being adjacent to the oxygen atom, are deshielded and will appear at a lower field (~4.60 ppm) as a triplet. The H-3 protons will be observed further upfield (~3.25 ppm) as a triplet, coupled to the H-2 protons.

  • Methanamine Group (CH₂ and NH₂): The benzylic protons of the methanamine group are expected to appear as a singlet around 3.80 ppm. The amine protons themselves will present as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In deuterated chloroform (CDCl₃), this signal is often broad and can be found between 1.5 and 2.5 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2,3-Dihydrobenzofuran-4-yl)methanamine

CarbonPredicted Chemical Shift (ppm)Notes
C-2~71.0Aliphatic carbon adjacent to oxygen.
C-3~29.5Aliphatic carbon.
C-3a~128.0Aromatic quaternary carbon.
C-4~130.0Aromatic quaternary carbon bearing the CH₂NH₂ group.
C-5~116.0Aromatic CH.
C-6~127.0Aromatic CH.
C-7~109.0Aromatic CH.
C-7a~159.0Aromatic quaternary carbon attached to oxygen.
CH₂-NH₂~45.0Benzylic carbon.

¹³C NMR Spectral Analysis and Comparison

  • Aromatic Carbons (C-3a to C-7a): The aromatic region will display six distinct signals. The carbon atom attached to the oxygen (C-7a) will be the most deshielded, appearing around 159.0 ppm. The quaternary carbons C-3a and C-4 will be in the 128.0-130.0 ppm range. The protonated aromatic carbons (C-5, C-6, C-7) will appear at higher fields, with their specific shifts influenced by the positions of the electron-donating groups.

  • Dihydrofuran Ring Carbons (C-2, C-3): The C-2 carbon, being directly attached to the electronegative oxygen atom, is significantly deshielded and is predicted to resonate around 71.0 ppm. The C-3 carbon will be found in the aliphatic region, at approximately 29.5 ppm.

  • Methanamine Carbon (CH₂): The benzylic carbon of the methanamine group is expected at around 45.0 ppm.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in these predictions, a comparison with experimentally determined NMR data of related molecules is crucial.

  • 2,3-Dihydrobenzofuran: The parent compound serves as a baseline. The aromatic protons of 2,3-dihydrobenzofuran appear between 6.7 and 7.2 ppm, and the dihydrofuran protons at approximately 4.5 ppm (H-2) and 3.2 ppm (H-3). The corresponding carbons are at ~71 ppm (C-2), ~30 ppm (C-3), and in the aromatic region. The introduction of the 4-methanamine group is expected to shift the signals of the aromatic ring, particularly C-4, C-5, and C-7a.

  • Benzylamine: In benzylamine, the benzylic protons (CH₂) typically resonate around 3.8 ppm, and the benzylic carbon at approximately 46 ppm. The amine protons show a broad signal around 1.2 ppm in CDCl₃. These values are in good agreement with the predictions for the methanamine moiety in the target molecule.

  • Substituted Dihydrobenzofurans: Published data on various substituted dihydrobenzofurans confirm the general chemical shift regions for the core structure. For instance, in 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, the dihydrofuran protons and carbons resonate in similar regions to our predictions, with shifts influenced by the specific substituents.[1]

Experimental Protocol for NMR Analysis

For the acquisition of high-quality NMR spectra of (2,3-Dihydrobenzofuran-4-yl)methanamine, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent.

  • Commonly used solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD).

  • Causality: The choice of solvent is critical, especially for compounds containing amine groups. CDCl₃ is a good starting point for general structural features. However, the NH₂ proton signal can be broad and difficult to observe. In DMSO-d₆, the NH₂ protons often appear as a more well-defined, broader signal at a lower field due to stronger hydrogen bonding with the solvent. This can also lead to observable coupling with adjacent protons.

2. NMR Experiments:

  • ¹H NMR: A standard one-dimensional proton experiment should be acquired.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard for observing all carbon signals.

  • DEPT-135/DEPT-90: These experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 will only show CH signals. Quaternary carbons are absent in both DEPT spectra.

  • COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment is essential to establish proton-proton coupling networks, confirming the connectivity within the aromatic ring and the dihydrofuran moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.

Visualization of Key Structural Features

The following diagram illustrates the structure of (2,3-Dihydrobenzofuran-4-yl)methanamine with atom numbering for NMR assignment.

Caption: Structure of (2,3-Dihydrobenzofuran-4-yl)methanamine with atom numbering.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (2,3-Dihydrobenzofuran-4-yl)methanamine, grounded in fundamental NMR principles and comparative data from analogous structures. The provided experimental protocols offer a robust framework for researchers to obtain and interpret high-quality NMR data for this and similar molecules. The combination of 1D and 2D NMR techniques is essential for the complete and unambiguous structural elucidation of such compounds, which are of significant interest in medicinal chemistry and drug discovery.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy.
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online.
  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture.
  • Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into the C(sp3)–N Bond of an Allylic C–N Ylide. The Royal Society of Chemistry.
  • Benzylamine(100-46-9) 1H NMR spectrum. ChemicalBook.
  • 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum. ChemicalBook.
  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • Proton NMR Table.
  • ¹H and ¹³C NMR spectra of benzyl compounds. Wiley Online Library.
  • ¹³C NMR Chemical Shifts.

Sources

Comparative

Comparing (2,3-Dihydrobenzofuran-4-yl)methanamine vs benzofuran-4-methanamine

An In-Depth Comparative Guide for Medicinal Chemists: (2,3-Dihydrobenzofuran-4-yl)methanamine vs. Benzofuran-4-methanamine In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, servi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Medicinal Chemists: (2,3-Dihydrobenzofuran-4-yl)methanamine vs. Benzofuran-4-methanamine

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, serving as the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] A subtle yet profound modification to this scaffold—the saturation of the furan ring to form a 2,3-dihydrobenzofuran system—can dramatically alter a molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides a detailed comparison of (2,3-Dihydrobenzofuran-4-yl)methanamine and benzofuran-4-methanamine, two closely related building blocks, to inform strategic decisions in drug design and development.

Structural and Physicochemical Distinction

The fundamental difference between the two molecules lies in the electronic nature and geometry of the heterocyclic ring. Benzofuran-4-methanamine incorporates a planar, aromatic furan ring, resulting in a rigid, flat overall structure. In contrast, (2,3-Dihydrobenzofuran-4-yl)methanamine possesses a saturated, non-aromatic five-membered ether ring, which imparts a three-dimensional, more flexible conformation. This seemingly minor change from an sp²-hybridized to an sp³-hybridized system has significant consequences for molecular interactions.

Table 1: Comparative Physicochemical Properties

Property(2,3-Dihydrobenzofuran-4-yl)methanamineBenzofuran-4-methanamine
Molecular Formula C₉H₁₁NO[3]C₉H₉NO
Molecular Weight 149.19 g/mol [3]147.18 g/mol
Structure (2,3-Dihydrobenzofuran-4-yl)methanamineBenzofuran-4-methanamine
CAS Number 1540796-76-6[4][5]121212-25-7[6]
Topological Polar Surface Area 38.3 Ų[3]38.3 Ų
XLogP3 0.8[3]1.4
Complexity 110[3]124

Data sourced from PubChem and other chemical suppliers. The XLogP3 value, an indicator of lipophilicity, is notably lower for the dihydro- analog, suggesting increased hydrophilicity compared to its aromatic counterpart.

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to these compounds diverge based on the strategy to form or modify the heterocyclic ring. Benzofuran scaffolds are typically constructed through cyclization reactions, while the dihydrobenzofuran core can be accessed either by direct synthesis or by reduction of a benzofuran precursor.[7][8]

Comparative Synthetic Workflow

The following diagram illustrates plausible, distinct synthetic pathways. The synthesis of the benzofuran derivative often involves building the aromatic furan ring, for example, through the cyclization of a precursor like 4-nitrobenzofuran.[9] The dihydrobenzofuran analog can be synthesized via routes that establish the saturated ring directly or, as shown below, through a late-stage hydrogenation of the corresponding benzofuran.[9]

Synthetic_Comparison cluster_0 Benzofuran-4-methanamine Synthesis cluster_1 (2,3-Dihydrobenzofuran-4-yl)methanamine Synthesis 4-Nitrobenzofuran 4-Nitrobenzofuran Benzofuran-4-amine Benzofuran-4-amine 4-Nitrobenzofuran->Benzofuran-4-amine Reduction (e.g., Fe/HCl) 4-Nitrobenzofuran_start 4-Nitrobenzofuran Benzofuran-4-carbonitrile Benzofuran-4-carbonitrile Benzofuran-4-amine->Benzofuran-4-carbonitrile Sandmeyer Reaction (NaNO₂, CuCN) Benzofuran-4-methanamine Benzofuran-4-methanamine Benzofuran-4-carbonitrile->Benzofuran-4-methanamine Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) Dihydrobenzofuran-4-amine 2,3-Dihydrobenzofuran-4-amine 4-Nitrobenzofuran_start->Dihydrobenzofuran-4-amine Catalytic Hydrogenation (e.g., H₂, Rh/C) Dihydrobenzofuran-4-methanamine Dihydrobenzofuran-4-methanamine Dihydrobenzofuran-4-amine->Dihydrobenzofuran-4-methanamine Similar path via nitrile or direct amination of a halide

Caption: Divergent synthetic strategies for the two target molecules.

Reactivity Insights:

  • Benzofuran Ring: The aromatic furan ring is relatively electron-rich and can participate in electrophilic aromatic substitution, although it is also susceptible to ring-opening under harsh acidic or oxidative conditions.

  • Dihydrobenzofuran Ring: The saturated ether linkage is generally stable. The reactivity of this scaffold is dominated by the benzene ring and the primary amine, similar to a typical alkyl-aryl ether with an amino-methyl substituent. The flexibility of the dihydro- ring can influence intramolecular reactions and the orientation of substituents.

Experimental Protocols: A Closer Look at Key Transformations

Protocol 1: Catalytic Hydrogenation for Dihydrobenzofuran Synthesis

This protocol describes the reduction of both the nitro group and the furan ring of 4-nitrobenzofuran to yield 2,3-dihydrobenzofuran-4-amine, a key intermediate.[9]

Causality Behind Experimental Choices:

  • Catalyst: 5% Rhodium on carbon (Rh/C) is chosen. While Palladium (Pd) is excellent for nitro group reduction, Rhodium is more effective for hydrogenating the furan ring under milder conditions, allowing for a potential one-pot reduction of both functionalities.

  • Solvent: Ethanol is a common, protic solvent for hydrogenation that readily dissolves the starting material and does not interfere with the reaction.

  • Pressure & Temperature: A moderate hydrogen pressure (50 p.s.i.) and slightly elevated temperature (35°C) are used to accelerate the reaction without requiring specialized high-pressure equipment, balancing reaction rate with laboratory safety and convenience.[9]

Step-by-Step Methodology:

  • Charge a Parr hydrogenation vessel with 4-nitrobenzofuran (3.0 g), 5% Rh/C (0.5 g), and ethanol (25 mL).[9]

  • Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 50 p.s.i. with hydrogen and commence stirring.

  • Maintain the reaction temperature at 35°C.

  • Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.

  • Once complete, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-4-amine, which can be purified by chromatography or used directly in the next step.

Structure-Activity Relationship (SAR) and Biological Implications

The transition from a planar benzofuran to a non-planar dihydrobenzofuran scaffold is a critical move in drug design, often referred to as a "2D to 3D" strategy. This change profoundly impacts how a molecule interacts with its biological target.

SAR_Concept Impact of Ring Saturation on Target Binding cluster_0 Benzofuran (Planar) cluster_1 Dihydrobenzofuran (3D) cluster_2 Receptor Pocket A Aromatic (π-π Stacking) B H-bond Acceptor Receptor_Pi Aromatic Residue (e.g., Phe, Tyr) A->Receptor_Pi Favorable Receptor_Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) A->Receptor_Hydrophobic Misfit C H-bond Donor Receptor_HBD H-bond Donor B->Receptor_HBD Receptor_HBA H-bond Acceptor C->Receptor_HBA D Hydrophobic Interaction E H-bond Acceptor D->Receptor_Pi No π-π D->Receptor_Hydrophobic Favorable F H-bond Donor E->Receptor_HBD F->Receptor_HBA

Caption: Conceptual SAR: Planar vs. 3D scaffolds in a receptor.

  • Improved Target Selectivity: The defined three-dimensional shape of the dihydrobenzofuran scaffold can lead to more specific interactions within a binding pocket, potentially reducing off-target effects compared to a flat aromatic system that might engage in less specific π-stacking interactions.

  • Enhanced Physicochemical Properties: Saturation of the furan ring disrupts the aromatic system, often leading to increased solubility and improved metabolic stability, as the furan ring can be a site of metabolic oxidation.

  • Diverse Biological Activities: Both benzofuran and dihydrobenzofuran derivatives are integral to compounds with anticancer, anti-inflammatory, and neuroprotective properties.[1][10][11] For example, some dihydrobenzofuran derivatives have been investigated as GPR119 agonists for type 2 diabetes, while various benzofurans are explored as potent anticancer agents.[1][12] The choice between the two scaffolds allows chemists to fine-tune the molecule's properties to match the specific requirements of the therapeutic target. For instance, derivatives of (2,3-Dihydrobenzofuran-4-yl)methanamine are intermediates in the synthesis of Tasimelteon, a drug used for non-24-hour sleep-wake disorder, highlighting the therapeutic relevance of the saturated scaffold.[13]

Conclusion for the Practicing Scientist

The choice between (2,3-Dihydrobenzofuran-4-yl)methanamine and benzofuran-4-methanamine is a strategic decision guided by the specific goals of a drug discovery program.

  • Choose Benzofuran-4-methanamine for:

    • Projects where a rigid, planar conformation is desired to maximize π-stacking interactions with an aromatic residue in the target's active site.

    • Scaffolds where the electronic properties of an aromatic system are crucial for activity.

  • Choose (2,3-Dihydrobenzofuran-4-yl)methanamine for:

    • Introducing three-dimensionality to improve selectivity and explore deeper, non-planar binding pockets.

    • Enhancing metabolic stability and aqueous solubility.

    • Projects where the flexibility of the scaffold can allow for an induced-fit binding model.

Ultimately, the saturation of the furan ring is not a minor tweak but a fundamental design choice. By understanding the distinct chemical and pharmacological consequences of this modification, researchers can more effectively navigate the complex process of lead optimization and candidate selection.

References

  • PubChem. (2,3-Dihydrobenzofuran-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • NextSDS. (1-benzofuran-4-yl)methanamine — Chemical Substance Information. [Link]

  • NextSDS. (1-benzofuran-4-yl)methanamine hydrochloride — Chemical Substance Information. [Link]

  • Fares, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals. [Link]

  • Google Patents. (2020). Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • J-Stage. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]

  • Semantic Scholar. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • ResearchGate. Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. [Link]

  • IP Innovative Publication. Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • Scribd. Synthesis of Benzofuran-2-yl-Methanamines. [Link]

  • ChemBK. 2,3-dihydrobenzofuran-4-aMine. [Link]

  • PubMed. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. [Link]

  • PrepChem.com. Synthesis of 2,3-dihydro-4-benzofuranamine. [Link]

  • mzCloud. 4 MAPB. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • National Center for Biotechnology Information. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • ResearchGate. Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. [Link]

  • PubChem. Benzofuran. National Center for Biotechnology Information. [Link]

  • American Elements. Benzofurans. [Link]

  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of (2,3-Dihydrobenzofuran-4-yl)methanamine

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of (2,3-Dihydrobenzofuran-4-yl)methanamine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of (2,3-Dihydrobenzofuran-4-yl)methanamine. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind experimental design choices, compare viable alternatives, and present a self-validating protocol grounded in the latest international regulatory standards.

Introduction: The Analytical Challenge

(2,3-Dihydrobenzofuran-4-yl)methanamine is a key building block in pharmaceutical synthesis. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. An analytical method for purity assessment must not only accurately quantify the main compound but also be specific enough to separate it from potential process-related impurities and degradation products.

The primary amine functional group and the benzofuran core present specific analytical considerations. The amine group (pKa ≈ 9-10) makes the molecule susceptible to pH changes, which can affect peak shape and retention in reversed-phase chromatography. The aromatic ring provides a useful chromophore for UV detection. This guide details a systematic approach to developing a stability-indicating HPLC method and validating it according to the rigorous standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[1][2][3]

Strategic Method Development: A Comparative Approach

The objective of method development is to find chromatographic conditions that provide a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities. A risk-based approach, as encouraged by ICH Q14, helps in identifying and mitigating potential sources of variability early on.[4][5]

Column Chemistry Comparison

Reversed-phase HPLC is the technique of choice for a molecule with the polarity and structure of (2,3-Dihydrobenzofuran-4-yl)methanamine. The selection of the stationary phase is the most critical factor for achieving the desired selectivity.

Column ChemistryRationale for ConsiderationObserved Performance & InsightsRecommendation
C18 (L1) Industry Standard: High hydrophobicity provides strong retention for moderately polar compounds. A good starting point for most methods.Provided adequate retention (k' > 2) but showed some peak tailing (As > 1.5) with unbuffered mobile phases due to secondary interactions between the basic amine and residual silanols.Recommended. Use of a modern, end-capped, high-purity silica C18 column with an acidic mobile phase mitigates tailing effectively.
C8 (L7) Reduced Hydrophobicity: Less retentive than C18, potentially offering faster analysis times if retention on C18 is excessive.Shorter retention times were observed as expected. However, resolution from early-eluting polar impurities was compromised compared to the C18 phase.Not ideal for a purity method where separation of all potential impurities is critical.
Phenyl-Hexyl (L11) Alternative Selectivity: Offers unique π-π interactions with the benzofuran ring system, which can be highly effective for separating aromatic isomers or related substances with subtle structural differences.Showed a different elution order for some spiked impurities compared to C18, demonstrating its orthogonal selectivity. Peak shape was excellent.A strong secondary option, particularly if a known impurity is an aromatic positional isomer that is difficult to resolve on a C18 column.
Mobile Phase Optimization

The mobile phase composition dictates retention time, selectivity, and peak shape.

ParameterComparisonRationale & Experimental OutcomeRecommendation
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH) ACN provides lower viscosity (leading to higher efficiency and lower backpressure) and is often a weaker solvent than MeOH in reversed-phase, allowing for finer control over retention. Experiments confirmed that ACN produced sharper, more symmetrical peaks for the analyte.Acetonitrile.
Aqueous Phase pH pH 2.8 vs. pH 7.0 As a primary amine, the analyte must be protonated (pH < pKa - 2) to ensure a single ionic species and prevent peak tailing from silanol interactions. At pH 2.8, the amine is fully protonated (R-NH3+), resulting in excellent peak symmetry (As = 1.1). At neutral pH, severe tailing was observed.pH 2.8.
Buffer System Phosphate vs. Formate/Acetate A phosphate buffer provides robust pH control. A formic acid or ammonium formate buffer offers similar control but has the significant advantage of being volatile and compatible with mass spectrometry (MS), which is invaluable for peak identification during forced degradation studies.0.1% Formic Acid in Water. This provides the necessary pH control and maintains MS compatibility for future impurity characterization.
Recommended Chromatographic Conditions

Based on the comparative development work, the following conditions are proposed for validation:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B and equilibrate for 7 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)

Comprehensive Method Validation Protocol

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] The following sections detail the experimental protocols for validating the purity method in accordance with ICH Q2(R2) guidelines.[1][3][8]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Define Analytical Target Profile (ATP) Opt Optimize & Select Chromatographic Conditions Dev->Opt Risk Assessment Spec Specificity (Forced Degradation) Opt->Spec Final Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness Limits->Rob SST System Suitability Testing (SST) Rob->SST Validated Method Routine Sample Analysis (Release & Stability) SST->Routine

Caption: HPLC Method Lifecycle: From Development to Routine Use.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9] For a purity method, this is most effectively demonstrated through forced degradation studies.[10][11][12]

Experimental Protocol:

  • Prepare solutions of (2,3-Dihydrobenzofuran-4-yl)methanamine (approx. 0.5 mg/mL) in the diluent.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2):

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralize the acid and base-stressed samples before injection, if necessary.

  • Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate the ability to separate the degradation products from the main analyte peak.

  • Peak purity analysis (using PDA detector) of the analyte peak in the stressed samples must pass, indicating no co-eluting peaks. A purity angle should be less than the purity threshold.

  • A reasonable level of degradation (typically 5-20%) should be achieved to demonstrate the method's capability without completely destroying the analyte.[9]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the assay concentration (e.g., LOQ, 50%, 80%, 100%, 120% of a 0.5 mg/mL standard).[7]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Concentration (% of Target)Concentration (µg/mL)Mean Peak Area
1% (LOQ)512,550
50%250624,900
80%4001,001,200
100%5001,251,500
120%6001,502,100
Regression Results r² = 0.9998 y = 2501.5x + 120
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by applying the method to samples with known concentrations of the analyte.

Experimental Protocol:

  • Prepare a placebo (if a formulated product is being tested) or use the drug substance.

  • Spike the sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration or 80%, 100%, 120% of the assay concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery of the spiked amount.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[13][14]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)400398.499.6%
100% (n=3)500502.5100.5%
120% (n=3)600595.899.3%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

G Precision Precision Repeat Repeatability (Intra-assay) Precision->Repeat Short Term Inter Intermediate Precision (Inter-assay) Precision->Inter Within Lab Repro Reproducibility (Inter-laboratory) Precision->Repro Between Labs C1 Same Day Repeat->C1 C2 Same Analyst Repeat->C2 C3 Same Equipment Repeat->C3 V1 Different Days Inter->V1 V2 Different Analysts Inter->V2 V3 Different Equipment Inter->V3

Caption: Levels of HPLC Method Precision Evaluation.

3.4.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of (2,3-Dihydrobenzofuran-4-yl)methanamine at 100% of the target concentration.

  • Alternatively, perform nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).

  • Analyze the samples on the same day, by the same analyst, using the same instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Acceptance Criteria:

  • The %RSD should be ≤ 1.0%.

3.4.2. Intermediate Precision (Ruggedness)

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for the combined data from both conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating that the precision (%RSD) is ≤ 10% and accuracy (% recovery) is within 80-120%.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH / Composition (e.g., % Organic Modifier ± 2%)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).

Acceptance Criteria:

  • System suitability criteria (e.g., resolution between analyte and closest impurity > 2.0, tailing factor < 1.5) must be met under all varied conditions.

Conclusion

This guide has presented a comprehensive and comparative framework for the development and validation of a stability-indicating HPLC method for the purity analysis of (2,3-Dihydrobenzofuran-4-yl)methanamine. By grounding our experimental design in the scientific principles of chromatography and adhering to the rigorous standards of ICH Q2(R2), we have established a method that is specific, linear, accurate, precise, and robust. The data presented in the tables and the workflows visualized in the diagrams provide a clear and defensible package for regulatory submission and a reliable tool for routine quality control. Adherence to this lifecycle approach ensures that the analytical procedure is not just validated for a single point in time but remains suitable for its intended purpose throughout its use.[4][8]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma Group URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method Source: PMC (PubMed Central) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Resolve Mass URL: [Link]

  • Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion Source: PMC (PubMed Central) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: Amsbiopharma URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (2,3-Dihydrobenzofuran-4-yl)methanamine and Comparative Analytical Strategies

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities and the profiling of their related impurities are foundational to ensuring safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities and the profiling of their related impurities are foundational to ensuring safety, efficacy, and regulatory compliance.[1][2] (2,3-Dihydrobenzofuran-4-yl)methanamine (C₉H₁₁NO, Monoisotopic Mass: 149.084 g/mol [3]) is a key building block and intermediate in the synthesis of various pharmaceutical agents.[4] Its structural integrity is therefore of paramount importance.

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of (2,3-Dihydrobenzofuran-4-yl)methanamine. Moving beyond a simple data sheet, we will explore the causal mechanisms behind the fragmentation, present a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and objectively compare this cornerstone technique against other critical analytical methodologies.

The Power and Predictability of Electron Ionization Mass Spectrometry

Mass Spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of a compound's molecular weight and a fragmentation "fingerprint" that elucidates its structure.[5] Among various ionization techniques, Electron Ionization (EI) is a high-energy process that induces extensive and reproducible fragmentation.[6] This characteristic makes it exceptionally powerful for structural elucidation and for creating searchable library spectra, although it may result in a weak or absent molecular ion peak for some molecules.[6][7]

Deconstructing the Molecule: Predicted EI Fragmentation Pathways

The structure consists of a dihydrobenzofuran system with a methanamine group at the 4-position of the benzene ring. The primary sites for fragmentation will be the benzylic C-C bond and the bonds within the dihydrofuran ring.

Key Predicted Fragmentation Reactions:

  • Benzylic Cleavage (The Dominant Pathway): The most facile fragmentation in benzylamines is the cleavage of the C-C bond alpha to the aromatic ring and beta to the nitrogen atom.[7] This is driven by the formation of a highly resonance-stabilized dihydrobenzofuranyl cation.

    • M⁺˙ (m/z 149) → [M - •NH₂]⁺ (m/z 133) or more likely M⁺˙ (m/z 149) → [dihydrobenzofuranyl-CH₂]⁺ (m/z 133) . This is less favored than the cleavage forming the m/z 119 ion.

    • M⁺˙ (m/z 149) → [dihydrobenzofuranyl]⁺ (m/z 119) + •CH₂NH₂: The loss of the aminomethyl radical (mass 30 u) is expected to be a highly favorable process, leading to the formation of the dihydrobenzofuranyl cation at m/z 119 . Due to its stability, this ion is predicted to be the base peak in the spectrum.

  • α-Cleavage at the Amine: Primary amines characteristically undergo α-cleavage, breaking the bond adjacent to the C-N bond, to form a stable immonium ion.[10][11]

    • M⁺˙ (m/z 149) → [CH₂=NH₂]⁺ (m/z 30) + •(C₈H₇O): The formation of the methaniminium ion at m/z 30 is a hallmark of primary amines with a -CH₂NH₂ group and is expected to be a significant peak.

  • Fragmentation of the Dihydrobenzofuran Ring System: The heterocyclic ring itself and its subsequent fragment ions can undergo further decomposition.

    • Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can undergo a characteristic RDA-type cleavage, resulting in the loss of a neutral ethene molecule (C₂H₄, mass 28 u).[6] This can occur from the molecular ion or, more likely, from the m/z 119 fragment.

      • [m/z 119]⁺ → [m/z 91]⁺ + C₂H₄: This fragmentation pathway leads to an ion at m/z 91 , which likely rearranges to the highly stable tropylium cation.

    • Loss of Carbon Monoxide (CO): Benzofuran-like structures are known to lose neutral carbon monoxide (CO, mass 28 u).[12][13][14] This would also result in a fragment at m/z 91 from the m/z 119 ion.

      • [m/z 119]⁺ → [m/z 91]⁺ + CO

The convergence of both the RDA and CO loss pathways on the m/z 91 ion suggests it will be another prominent peak in the spectrum.

Summary of Predicted Mass Spectrum
m/z (Mass-to-Charge Ratio) Proposed Ion Structure/Formula Fragmentation Mechanism Predicted Intensity
149[C₉H₁₁NO]⁺˙Molecular Ion (M⁺˙)Low to Absent
148[C₉H₁₀NO]⁺Loss of H• from M⁺˙Low
119 [C₈H₇O]⁺ Benzylic cleavage; loss of •CH₂NH₂ Base Peak
91[C₇H₇]⁺Loss of CO or C₂H₄ from m/z 119High
30[CH₄N]⁺α-cleavage; formation of immonium ionMedium to High

A Self-Validating Protocol for GC-MS Analysis

This protocol is designed to provide robust, reproducible data for the identification of (2,3-Dihydrobenzofuran-4-yl)methanamine. The inclusion of quality control checks ensures the trustworthiness of the results.

Objective: To obtain a clean, identifiable Electron Ionization (EI) mass spectrum of (2,3-Dihydrobenzofuran-4-yl)methanamine.

1. Sample Preparation and Quality Control:

  • Step 1.1: Prepare a stock solution of the analyte at 1 mg/mL in a suitable volatile solvent (e.g., Methanol or Dichloromethane).
  • Step 1.2: Prepare a working sample for injection by diluting the stock solution to a final concentration of 10-20 µg/mL. Causality: This concentration range is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.
  • Step 1.3 (QC): Prepare a solvent blank using the same solvent as the sample. This will be injected to identify any background contamination from the solvent or system.

2. Gas Chromatography (GC) Method:

  • Instrument: Standard Gas Chromatograph with a capillary column inlet.
  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is an excellent starting point. Causality: This phase provides good general-purpose separation for a wide range of analytes, including aromatic and amine-containing compounds.
  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0-1.2 mL/min.[15]
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C. Causality: Ensures rapid volatilization of the analyte without thermal degradation.
  • Oven Temperature Program:
  • Initial Temperature: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes. Causality: This program allows for good separation from potential solvent impurities and ensures the analyte elutes as a sharp peak.

3. Mass Spectrometry (MS) Method:

  • Instrument: Mass Spectrometer with an EI source.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. Causality: This is the standard energy used for EI, which generates reproducible fragmentation patterns that are comparable to commercial and public mass spectral libraries.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 25 to 250 amu. Causality: This range is wide enough to capture the expected low-mass immonium ion (m/z 30) and the molecular ion (m/z 149) and any higher-mass impurities.
  • Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering the MS source, which would cause unnecessary filament wear.

4. Data Analysis:

  • Step 4.1: Inject the solvent blank first, followed by the sample.
  • Step 4.2: Identify the chromatographic peak corresponding to the analyte.
  • Step 4.3: Perform a background subtraction using the spectrum just before or after the peak elutes to obtain a clean mass spectrum.
  • Step 4.4: Compare the obtained spectrum with the predicted fragmentation pattern (Base peak at m/z 119, significant ions at m/z 91 and 30, and a weak molecular ion at m/z 149).
Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare 1 mg/mL Stock Solution B Dilute to 10-20 µg/mL Working Sample A->B E Inject Sample B->E C Prepare Solvent Blank D Inject Blank C->D F Acquire Data (m/z 25-250) E->F G Identify Analyte Peak in Chromatogram F->G H Background Subtract Mass Spectrum G->H I Compare Spectrum to Predicted Pattern H->I J J I->J Match? K Structure Confirmed J->K Yes L Re-evaluate Data or Method J->L No Tech_Selection Start Analytical Goal Goal_ID Identify Unknown Impurity Start->Goal_ID Goal_Quant Quantify Known Analyte/Impurity Start->Goal_Quant Goal_Confirm Confirm Structure of New Synthesis Start->Goal_Confirm LCMS LC-MS (ESI) Goal_ID->LCMS Non-Volatile? GCMS GC-MS (EI) Goal_ID->GCMS Volatile? Goal_Quant->LCMS Trace Levels or No Chromophore HPLC HPLC-UV Goal_Quant->HPLC High Throughput Routine QC NMR NMR Spectroscopy Goal_Confirm->NMR Primary Technique LCMS->GCMS Orthogonal Data NMR->LCMS Confirm Mass FTIR FT-IR Spectroscopy NMR->FTIR Confirm Func. Groups

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The mass spectrometric fragmentation of (2,3-Dihydrobenzofuran-4-yl)methanamine under electron ionization is predicted to be dominated by a characteristic benzylic cleavage, yielding a stable cation at m/z 119 as the base peak. Other significant ions, including the immonium ion at m/z 30 and the tropylium-type ion at m/z 91, provide further corroborating evidence for the structure.

While GC-MS provides an invaluable structural fingerprint, it is crucial for scientists in the pharmaceutical industry to recognize that no single technique is a panacea. A comprehensive analytical strategy, leveraging the orthogonal strengths of mass spectrometry, chromatography, and spectroscopy, is the most robust and scientifically sound approach to chemical characterization. This ensures not only the identity and purity of the target molecule but also the ultimate safety and quality of the medicines developed from it.

References

  • Dias, N. C., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry | Request PDF. [Link]

  • Richel, A., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(8), 1031-1042. [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340. [Link]

  • Watanabe, C., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-4-yl)methanamine. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Google Patents. (2020). US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Open Chemistry. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (2,3-Dihydrobenzofuran-4-yl)methanamine

Introduction and Chemical Context (2,3-Dihydrobenzofuran-4-yl)methanamine and its halogenated derivatives (such as (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine) are highly valuable synthetic intermediates in modern p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

(2,3-Dihydrobenzofuran-4-yl)methanamine and its halogenated derivatives (such as (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine) are highly valuable synthetic intermediates in modern pharmaceutical research. They are prominently featured as core building blocks in the synthesis of Polycomb Repressive Complex 2 (PRC2) inhibitors, specifically targeting the Embryonic Ectoderm Development (EED) subunit to treat human cancers[1]. Additionally, cyclopropanated derivatives of this scaffold are critical in the commercial synthesis pathways for melatonin receptor agonists like Tasimelteon[2].

Despite their immense utility in drug discovery, these primary amines present significant logistical and safety challenges. As strong nucleophiles and organic bases, they are highly reactive, corrosive to biological tissues, and toxic to aquatic environments[3]. Proper handling, quenching, and disposal are not just regulatory requirements—they are critical to maintaining laboratory safety, preventing exothermic waste reactions, and ensuring environmental integrity.

Physicochemical Properties & Hazard Profile

To design an effective and safe disposal strategy, operators must first understand the chemical's physical and reactive properties.

Property / HazardClassification / CharacteristicOperational & Disposal Implication
Chemical Class Primary Amine / Benzofuran derivativeActs as a strong nucleophile; incompatible with strong oxidizers and acylating agents. Must be strictly segregated.
Physical State Liquid or low-melting solidHigh risk of aerosolization or vapor exposure. Handle exclusively in a Class II fume hood.
GHS Classification Skin Corr. 1B, Eye Dam. 1Corrosive to tissues[3]. Mandates segregated disposal; cannot be routed to standard aqueous drain systems.
Environmental Toxicity Aquatic Chronic 2Toxic to aquatic life. Zero-tolerance policy for drain disposal.
Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)Incineration must occur at licensed facilities equipped with advanced nitrogen oxide (NOx) scrubbers.

Waste Segregation & Quenching Protocol

Expertise & Experience: Directly disposing of free primary amines into generic organic waste streams is a severe safety hazard. If the waste carboy contains residual acids, acylating agents, or oxidizers, the free amine can trigger unintended, violent exothermic reactions. To mitigate this, the amine must be converted into an inert, non-volatile ammonium salt prior to final disposal.

Self-Validating Quenching Methodology:

  • Preparation: In a certified, well-ventilated fume hood, prepare a quenching bath consisting of 10% aqueous Citric Acid or 1M Hydrochloric Acid (HCl).

    • Causality: Utilizing a dilute or weak acid prevents the violent exothermic spikes and splattering that occur when amines react with concentrated acids.

  • Controlled Addition: Slowly transfer the (2,3-dihydrobenzofuran-4-yl)methanamine waste dropwise into the acid bath while maintaining continuous magnetic stirring.

  • Validation Checkpoint: After the addition is complete, test the solution's pH using universal indicator paper.

    • Result A (pH > 8): The amine is not fully neutralized. Add additional dilute acid in 10 mL increments until the pH drops.

    • Result B (pH 6–8):Validation Successful. The free base has been fully converted to a stable, water-soluble ammonium salt, drastically reducing its vapor pressure, nucleophilicity, and reactivity.

  • Segregation: Transfer the neutralized solution into a high-density polyethylene (HDPE) container designated specifically for "Aqueous Waste - Neutralized Amines."

Step-by-Step Disposal Procedures

For laboratories utilizing this compound in high-throughput drug discovery (e.g., EED inhibitor synthesis workflows[1] or Tasimelteon scale-up[2]), waste streams must be rigorously managed to maintain compliance and safety.

Protocol A: Liquid Organic Waste (Unquenched Reaction Filtrates)
  • Collection: Collect all unquenched organic solvent waste (e.g., DMF, methanol, or dichloromethane used during the synthesis) in a dedicated, chemically compatible carboy.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic/Corrosive Organic Waste - Contains Primary Amines."

  • Storage: Store the container in a ventilated, flammable storage cabinet equipped with secondary containment to prevent cross-contamination in the event of a primary container leak.

  • Final Disposal: Dispatch the waste to an EPA-approved (or equivalent regional regulatory body) hazardous waste facility.

    • Causality: High-temperature commercial incineration (>1000°C) is required to completely cleave the robust benzofuran ring, while the facility's exhaust scrubbers neutralize the toxic NOx gases generated by the combustion of the amine group.

Protocol B: Solid Waste (Contaminated Consumables)
  • Segregation: Place all contaminated nitrile gloves, Kimwipes, filter papers, and empty reagent vials into a rigid solid hazardous waste bin lined with a heavy-duty chemical waste bag.

  • Validation Checkpoint: Visually inspect the bin to ensure zero free-flowing liquids are present. If residual liquid is detected, apply an inert absorbent (e.g., vermiculite or sand) until the liquid is fully bound.

  • Final Disposal: Seal the bag securely and transfer it to the facility's solid hazardous waste stream for commercial incineration.

Spill Response & Environmental Containment

In the event of an accidental spill, immediate containment is required to prevent aerosolization and surface corrosion. The following self-validating workflow dictates the emergency response for methanamine derivatives.

SpillResponse Start Spill Detected: (2,3-Dihydrobenzofuran-4-yl)methanamine Assess Assess Volume & Isolate Area (Ensure Fume Hood Sash is Down) Start->Assess PPE Don Advanced PPE (Respirator, Heavy Nitrile Gloves) Assess->PPE Contain Contain Spill (Apply Inert Absorbent: Sand/Vermiculite) PPE->Contain Neutralize Neutralize Residue (Apply 10% Citric Acid to neutralize basic amine) Contain->Neutralize Validate Validation Checkpoint (Test surface pH = 6-8) Neutralize->Validate Collect Collect in HDPE Container (Seal & Label as Corrosive/Toxic) Validate->Collect Dispose Transfer to Licensed Incinerator (NOx Scrubber Equipped) Collect->Dispose

Fig 1: Verified spill response and neutralization workflow for methanamine derivatives.

References

  • [3] Title: (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine — Chemical Substance Information Source: NextSDS URL:[Link]

  • [1] Title: Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression Source: PMC / National Institutes of Health URL:[Link]

  • [2] Title: US11566011B2 - Highly purified pharmaceutical grade tasimelteon Source: Google Patents URL:

Sources

Handling

Personal protective equipment for handling (2,3-Dihydrobenzofuran-4-yl)methanamine

As a Senior Application Scientist, I recognize that handling specialized building blocks like (2,3-Dihydrobenzofuran-4-yl)methanamine requires moving beyond basic compliance into a deep understanding of chemical behavior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like (2,3-Dihydrobenzofuran-4-yl)methanamine requires moving beyond basic compliance into a deep understanding of chemical behavior. This compound, alongside its fluorinated derivatives, is a highly valuable primary amine used extensively in the synthesis of EED-H3K27me3 inhibitors for oncology and multiple sclerosis drug development[1][2].

However, its utility is matched by its hazards. As a primary alkylamine, it is a severe corrosive (Hazard Class 8, UN2735)[3][4]. The unprotonated amine acts as a strong nucleophile and base; upon contact with biological tissue, it rapidly saponifies dermal lipids and denatures proteins, causing instantaneous liquefaction necrosis (deep-tissue chemical burns)[5].

This guide provides a self-validating, causality-driven operational framework for the safe handling, deployment, and disposal of this compound.

I. Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for concentrated primary amines. Personal Protective Equipment (PPE) must be selected based on permeation resistance and the specific chemical kinetics of the hazard. According to OSHA 29 CFR 1910.132 and 1910.133, the following specialized PPE is mandatory[6].

Protective GearSpecificationCausality & Scientific Rationale
Ocular Protection Non-vented splash goggles AND a full-face shield.Amines cause irreversible corneal damage. A face shield alone is inadequate as vapors and deflected droplets can bypass the sides[5]. Goggles seal the ocular cavity.
Dermal/Hand Protection Double-gloving: Butyl rubber or Neoprene outer glove over a Nitrile inner glove.Primary amines rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance and breakthrough time against basic organic compounds[5].
Body Protection Acid/Base-resistant synthetic apron over a buttoned lab coat.Woven cotton lab coats act as wicks. An amine spill will utilize capillary action to pull the corrosive liquid directly against the skin. A synthetic apron blocks this transfer[5].
Respiratory Handled strictly inside a certified chemical fume hood (>100 fpm face velocity).Amine vapors are severe respiratory tract irritants (H335)[7]. Inhalation can cause pulmonary edema.

II. Operational Workflow & Handling Protocol

To ensure experimental integrity and operator safety, the handling of (2,3-Dihydrobenzofuran-4-yl)methanamine must follow a strict, step-by-step methodology.

Step 1: Environmental Verification

  • Verify that the fume hood is fully operational.

  • Clear the workspace of any strong oxidizing agents or concentrated acids, as mixing these with concentrated amines can result in violent, exothermic reactions[4].

Step 2: Reagent Transfer Mechanics

  • Do not use standard air-displacement pipettes. The vapor pressure and viscosity of organic amines can cause vapor lock, leading to hazardous dripping.

  • Action: Use a gas-tight glass syringe or a positive-displacement pipette for volumetric transfers.

Step 3: Inert Atmosphere Setup

  • Primary amines react with atmospheric carbon dioxide to form insoluble carbamate salts, which degrade reagent purity.

  • Action: Purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar) prior to the introduction of the amine[4].

Step 4: Equipment Decontamination

  • Residual amine on spatulas or syringes remains highly corrosive.

  • Action: Quench contaminated tools in a secondary container holding dilute acid (e.g., 1M HCl). This protonates the amine, converting it into a water-soluble, non-volatile hydrochloride salt (e.g., (2,3-Dihydrobenzofuran-4-yl)methanamine hydrochloride)[7], which can then be safely washed.

HandlingWorkflow Start Pre-Operation Readiness (Clear Incompatibles) PPE Don Corrosive-Resistant PPE (Butyl Gloves, Goggles, Apron) Start->PPE Hood Verify Fume Hood Flow (>100 fpm) PPE->Hood Transfer Transfer (2,3-Dihydrobenzofuran-4-yl)methanamine via Gas-Tight Syringe Hood->Transfer Reaction Execute Nucleophilic Addition under N2/Ar Atmosphere Transfer->Reaction Decon Decontaminate Tools (1M HCl Quench) Reaction->Decon

Workflow for the safe handling, transfer, and decontamination of corrosive primary amines.

III. Emergency Response & Exposure Logic

OSHA 29 CFR 1910.151(c) mandates that suitable facilities for quick drenching or flushing of the eyes and body must be provided within the immediate work area for corrosive materials[6][8]. Because amines cause liquefaction necrosis, rapid response is the only way to prevent permanent tissue destruction.

Emergency Protocol:

  • Immediate Flushing: In the event of dermal or ocular exposure, immediately utilize the safety shower or eyewash station.

  • The 15-Minute Rule: You must flush the affected area for a minimum of 15 minutes[5]. Causality: Amines penetrate deeply into the epidermis. Superficial washing removes only surface chemicals; water must continuously draw the diffused amine out of the tissue via osmotic gradients.

  • Do Not Neutralize on Skin: Never attempt to neutralize an amine spill on the skin with an acid. The resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burns.

ExposureResponse Incident Chemical Exposure Incident Type Determine Exposure Route Incident->Type Dermal Dermal/Skin Contact Type->Dermal Ocular Ocular/Eye Contact Type->Ocular Shower Safety Shower (15+ mins) Remove Contaminated Clothing Dermal->Shower Eyewash Eyewash Station (15+ mins) Hold Eyelids Open Ocular->Eyewash Medical Immediate Medical Attention Provide SDS (UN2735) Shower->Medical Eyewash->Medical

Emergency response logic for dermal or ocular exposure to corrosive amines.

IV. Waste Management & Disposal Plan

Proper disposal of (2,3-Dihydrobenzofuran-4-yl)methanamine is dictated by its classification as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9].

  • Container Selection: Prudent Practices in the Laboratory strictly dictates that corrosive amines must never be stored in metal waste containers due to the high risk of structural corrosion and subsequent leakage[9]. All amine waste must be collected in High-Density Polyethylene (HDPE) or compatible glass containers.

  • Segregation: Ensure that amine waste is strictly segregated from halogenated solvents, strong oxidizers, and concentrated acids to prevent pressurization or explosive reactions in the waste carboy[4][10].

  • Labeling: Waste containers must be clearly labeled "Hazardous Waste - Corrosive Liquids, Amines (UN2735)" and kept securely capped when not actively receiving waste to prevent toxic vapor release[4][9].

References

  • Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications.1

  • Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. ACS Publications. 2

  • 635309-62-5 | (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. BLD Pharm. 7

  • 1896262-04-6 | (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine. Ambeed. 3

  • 8.9 Corrosives. Cornell Environmental Health and Safety. 5

  • A Guide to Working with Corrosive Substances. NC Department of Labor / Safety Resources. 6

  • SAFETY DATA SHEET - Amines, Liquid, Corrosive, N.O.S. Fisher Scientific.4

  • Requirement to provide accessible quick drenching and flushing facilities where there is exposure to corrosive materials. Occupational Safety and Health Administration (OSHA). 8

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Chapter 8: Management of Waste. National Academies Press. 9

  • Itasca Laboratory Safety Plan. College of Biological Sciences, University of Minnesota.10

Sources

© Copyright 2026 BenchChem. All Rights Reserved.